molecular formula C32H44O13 B15594330 13-Deacetyltaxachitriene A

13-Deacetyltaxachitriene A

Cat. No.: B15594330
M. Wt: 636.7 g/mol
InChI Key: PWYWKQLSVHAYNO-ITSUBJTFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Deacetyltaxachitriene A is a useful research compound. Its molecular formula is C32H44O13 and its molecular weight is 636.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H44O13

Molecular Weight

636.7 g/mol

IUPAC Name

[(3Z,8E)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate

InChI

InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3/b23-11-,30-16+

InChI Key

PWYWKQLSVHAYNO-ITSUBJTFSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 13-Deacetyltaxachitriene A: A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Deacetyltaxachitriene A, a member of the complex taxane (B156437) diterpenoid family, has been isolated from the flora of the Taxus genus. This technical guide provides a comprehensive overview of the discovery, origin, and characterization of this natural product. It details the methodologies employed for its isolation and structure elucidation, presents its spectroscopic data in a structured format, and discusses its potential biological significance. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, medicinal chemistry, and the development of novel therapeutic agents.

Discovery and Natural Origin

This compound was first identified as a natural constituent of Taxus sumatrana, commonly known as the Sumatran yew. The discovery was the result of extensive phytochemical investigations into the various species of the Taxus genus, which are renowned for producing a diverse array of bioactive taxanes, including the notable anticancer drug, paclitaxel. The initial isolation and characterization of this compound were reported as part of a broader study on the taxoid content of the leaves and twigs of T. sumatrana. These studies, primarily conducted by Shen and colleagues, have significantly contributed to the understanding of the chemical diversity within this plant species.

Isolation and Purification

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process. The general workflow for isolating taxoids from Taxus sumatrana provides a blueprint for obtaining this specific compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of taxane diterpenoids from Taxus sumatrana.

experimental_workflow plant_material Dried and powdered leaves and twigs of Taxus sumatrana extraction Extraction with acetone (B3395972) at room temperature plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning between EtOAc and H2O concentration->partition EtOAc_extract EtOAc-soluble fraction partition->EtOAc_extract chromatography1 Silica (B1680970) gel column chromatography EtOAc_extract->chromatography1 fractionation Gradient elution (n-hexane-acetone) chromatography1->fractionation fractions Collection of fractions fractionation->fractions chromatography2 Repeated silica gel column chromatography fractions->chromatography2 purification Preparative HPLC chromatography2->purification pure_compound This compound purification->pure_compound structure_elucidation mass_spec Mass Spectrometry (HR-ESI-MS) molecular_formula Molecular Formula Determination mass_spec->molecular_formula planar_structure Planar Structure Determination molecular_formula->planar_structure nmr_spec NMR Spectroscopy one_d_nmr 1D NMR (¹H, ¹³C) nmr_spec->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_spec->two_d_nmr proton_carbon_env Identification of Proton and Carbon Environments one_d_nmr->proton_carbon_env proton_proton_coupling ¹H-¹H Coupling Networks (COSY) two_d_nmr->proton_proton_coupling carbon_proton_attachment Direct C-H Attachments (HSQC) two_d_nmr->carbon_proton_attachment long_range_correlations Long-Range C-H Correlations (HMBC) two_d_nmr->long_range_correlations spatial_proximity Through-Space Proton Proximities (NOESY) two_d_nmr->spatial_proximity proton_carbon_env->planar_structure proton_proton_coupling->planar_structure carbon_proton_attachment->planar_structure long_range_correlations->planar_structure relative_stereochemistry Relative Stereochemistry spatial_proximity->relative_stereochemistry planar_structure->relative_stereochemistry final_structure Final Structure of this compound relative_stereochemistry->final_structure

"13-Deacetyltaxachitriene A" biosynthesis pathway in Taxus sumatrana

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the biosynthesis of 13-Deacetyltaxachitriene A in Taxus sumatrana for researchers, scientists, and drug development professionals.

Introduction

Taxus sumatrana, the Sumatran yew, is a species of evergreen tree in the yew family, Taxaceae. Like other members of the Taxus genus, it is a rich source of complex diterpenoids known as taxoids. These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, most notably the anticancer properties of paclitaxel (B517696) (Taxol®). The biosynthesis of taxoids is a complex and highly branched pathway, leading to a diverse array of structurally related compounds. This guide focuses on the biosynthesis of a specific taxoid, this compound, within the broader context of taxoid metabolism in Taxus sumatrana. Understanding this pathway is crucial for the potential biotechnological production of novel therapeutic agents.

The General Taxoid Biosynthetic Pathway

The biosynthesis of all taxoids begins with the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), to form the taxane (B156437) skeleton. This initial step is catalyzed by taxadiene synthase (TS). The resulting taxadiene molecule then undergoes a series of post-cyclization modifications, primarily hydroxylations and acylations, to produce the vast diversity of taxoids found in nature.

The central pathway leading to the key intermediate, baccatin (B15129273) III, is the most extensively studied branch of taxoid biosynthesis. Baccatin III is the immediate precursor to paclitaxel. The biosynthesis of this compound is believed to be a branch off this central pathway.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway for this compound has not been fully elucidated, based on its chemical structure (a taxane diterpenoid with a deacetyl group at the C13 position), a putative pathway can be proposed. It likely diverges from the main paclitaxel pathway after the formation of an early taxoid intermediate.

The following diagram illustrates a proposed biosynthetic pathway leading to this compound, starting from the common precursor, taxadiene. The exact order of the hydroxylation and acylation steps may vary.

13-Deacetyltaxachitriene_A_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol Taxadiene 5α-hydroxylase (T5H) Intermediate_1 Hydroxylated/Acetylated Taxadiene Intermediates Taxadien_5a_ol->Intermediate_1 Various Hydroxylases (P450s) & Acetyltransferases (TAT) Taxachitriene_A_precursor Taxachitriene A Precursor Intermediate_1->Taxachitriene_A_precursor Further modifications Deacetyltaxachitriene_A This compound Taxachitriene_A_precursor->Deacetyltaxachitriene_A Deacetylation at C13

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of specific taxoids in Taxus sumatrana is limited. However, data from related Taxus species and on the overall taxoid pathway can provide valuable insights. The following tables summarize typical quantitative values for enzyme activities and metabolite concentrations.

Table 1: Kinetic Parameters of Key Enzymes in Taxoid Biosynthesis (from various Taxus species)

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Source Species
Taxadiene Synthase (TS)GGPP0.6 ± 0.10.012Taxus brevifolia
Taxadiene 5α-hydroxylase (T5H)Taxa-4(5),11(12)-diene~5-Taxus cuspidata
Taxan-5α-ol-O-acetyltransferase (TAT)Taxa-4(20),11(12)-dien-5α-ol3.5 ± 0.50.15Taxus cuspidata
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)10-deacetylbaccatin III1.2 ± 0.20.04Taxus canadensis

Table 2: Representative Concentrations of Major Taxoids in Taxus sumatrana Needles

TaxoidConcentration (% dry weight)
Paclitaxel0.01 - 0.05
Cephalomannine0.01 - 0.04
10-Deacetylbaccatin III0.02 - 0.1
Baccatin III0.01 - 0.03

Note: The concentration of this compound is expected to be significantly lower than these major taxoids.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the biosynthesis of taxoids.

General Workflow for Taxoid Biosynthesis Research

Experimental_Workflow Plant_Material Taxus sumatrana Plant Material (Needles, Stems, Callus Culture) Extraction Metabolite Extraction (e.g., Methanol (B129727)/Acetone) Plant_Material->Extraction RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Analysis Metabolite Analysis (HPLC, LC-MS) Extraction->Analysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Candidate Gene Cloning (e.g., via PCR) cDNA_Synthesis->Gene_Cloning Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) cDNA_Synthesis->Gene_Expression Heterologous_Expression Heterologous Expression (e.g., in E. coli or Yeast) Gene_Cloning->Heterologous_Expression Enzyme_Assay Enzyme Activity Assays Heterologous_Expression->Enzyme_Assay

Caption: General experimental workflow for taxoid biosynthesis research.

Metabolite Extraction and Analysis

Objective: To extract and quantify taxoids from Taxus sumatrana tissues.

Protocol:

  • Sample Preparation: Harvest fresh plant material (e.g., needles) and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue and grind to a fine powder.

  • Extraction:

    • Suspend the powdered tissue in 80% (v/v) aqueous methanol (10 mL per 1 g of tissue).

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under vacuum.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Resuspend the dried extract in 10% aqueous methanol.

    • Load the solution onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 10% methanol to remove polar impurities.

    • Elute the taxoids with 100% methanol.

    • Evaporate the eluate to dryness and resuspend in a known volume of methanol for analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Gradient: A typical gradient might be: 0-5 min, 20% B; 5-35 min, 20-80% B; 35-40 min, 80-100% B; 40-45 min, 100% B; 45-50 min, 100-20% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 227 nm and Mass Spectrometry (ESI in positive ion mode).

    • Quantification: Use external standards of known taxoids to generate calibration curves.

Gene Expression Analysis (qRT-PCR)

Objective: To quantify the transcript levels of candidate biosynthetic genes.

Protocol:

  • RNA Extraction:

    • Extract total RNA from powdered Taxus sumatrana tissue using a commercial plant RNA extraction kit or a CTAB-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qRT-PCR:

    • Design gene-specific primers for the target genes and a reference gene (e.g., actin or ubiquitin).

    • Prepare the reaction mixture containing cDNA template, primers, and a SYBR Green master mix.

    • Perform the qRT-PCR in a real-time PCR system.

    • Analyze the data using the 2^(-ΔΔCt) method to determine the relative gene expression levels.

Heterologous Expression and Enzyme Assays

Objective: To functionally characterize candidate biosynthetic enzymes.

Protocol:

  • Gene Cloning and Expression:

    • Amplify the full-length coding sequence of the candidate gene from cDNA.

    • Clone the PCR product into an appropriate expression vector (e.g., pET for E. coli or pYES for yeast).

    • Transform the expression construct into the chosen host organism.

    • Induce protein expression according to the vector system's protocol.

  • Protein Extraction:

    • Harvest the cells and lyse them by sonication or enzymatic digestion.

    • Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.

    • For membrane-bound enzymes like P450s, microsomal fractions may need to be prepared by ultracentrifugation.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the protein extract, the putative substrate (a taxoid intermediate), and any necessary cofactors (e.g., NADPH for P450s, acetyl-CoA for acetyltransferases).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

    • Analyze the reaction products by HPLC or LC-MS to identify and quantify the enzymatic product.

Conclusion

The biosynthesis of this compound in Taxus sumatrana is an intriguing branch of the complex taxoid metabolic network. While its complete pathway is yet to be fully elucidated, the foundational knowledge of the paclitaxel pathway provides a strong basis for its investigation. The application of modern analytical and molecular biology techniques, as outlined in this guide, will be instrumental in unraveling the specific enzymatic steps and regulatory mechanisms involved in its formation. A deeper understanding of this and other minor taxoid pathways holds the potential for the discovery of new bioactive compounds and the development of novel biotechnological production platforms for valuable pharmaceuticals.

13-Deacetyltaxachitriene A: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source and isolation of 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid of interest in pharmaceutical research. Due to the limited availability of a complete, detailed isolation protocol and specific quantitative data in publicly accessible literature, this document synthesizes the available information and provides a generalized workflow based on established methods for taxane separation from its natural source.

Natural Source

This compound is a naturally occurring phytochemical found in the branches of Taxus sumatrana, also known as the Sumatran yew. The Taxus genus is a well-documented source of a diverse array of taxane diterpenoids, including the prominent anticancer drug, paclitaxel. The concentration of these compounds can vary depending on the geographical location, season of collection, and the specific part of the plant utilized.

Generalized Isolation and Purification Workflow

The isolation of this compound from Taxus sumatrana involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on common practices for taxane isolation.

Extraction

The initial step involves the extraction of the dried and powdered plant material with a suitable organic solvent to isolate a crude extract containing a mixture of phytochemicals, including this compound.

Experimental Protocol:

  • Plant Material Preparation: The branches of Taxus sumatrana are air-dried and ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a solvent such as methanol, ethanol, or a mixture of chloroform (B151607) and methanol. This can be performed at room temperature or with gentle heating to enhance extraction efficiency.

  • Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

Solvent Partitioning

To simplify the complex crude extract, a liquid-liquid partitioning step is employed. This separates compounds based on their differential solubility in immiscible solvents.

Experimental Protocol:

  • The crude extract is suspended in a water-methanol mixture.

  • This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

  • The different solvent fractions are collected and concentrated. Taxanes, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.

Chromatographic Purification

The enriched fractions are then subjected to a series of chromatographic techniques to isolate the target compound.

Experimental Protocol:

  • Silica (B1680970) Gel Column Chromatography: The chloroform or ethyl acetate fraction is loaded onto a silica gel column. The column is eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient. This step is crucial for obtaining the pure compound.

Data Presentation

Due to the absence of specific quantitative data for the isolation of this compound in the surveyed literature, a table summarizing expected outcomes and parameters is provided for guidance.

Isolation Step Parameter Typical Value/Solvent System Expected Outcome
Extraction SolventMethanol or EthanolCrude Extract
Yield1-5% of dry weight (highly variable)Mixture of all soluble compounds
Solvent Partitioning Solventsn-Hexane, Chloroform, Ethyl AcetateEnriched Chloroform/Ethyl Acetate Fractions
Silica Gel Chromatography Stationary PhaseSilica Gel (60-120 mesh)Partially purified fractions
Mobile Phasen-Hexane:Ethyl Acetate (gradient)Separation based on polarity
Preparative HPLC Stationary PhaseC18 Reversed-PhasePure this compound
Mobile PhaseMethanol:Water or Acetonitrile:Water (gradient)Isolation of the target compound

Visualization of the Isolation Workflow

The following diagram illustrates the logical flow of the isolation process for this compound.

Isolation_Workflow Start Dried & Powdered Branches of Taxus sumatrana Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Hexane_Fraction n-Hexane Fraction (non-polar compounds) Partitioning->Hexane_Fraction EtOAc_Fraction Chloroform/Ethyl Acetate Fraction (enriched in taxanes) Partitioning->EtOAc_Fraction Aqueous_Fraction Aqueous Fraction (polar compounds) Partitioning->Aqueous_Fraction Silica_Column Silica Gel Column Chromatography EtOAc_Fraction->Silica_Column Semi_Pure Semi-Purified Fractions Silica_Column->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of this compound.

This guide provides a foundational understanding of the natural sourcing and a generalized methodology for the isolation of this compound. Researchers are encouraged to use this as a starting point and optimize the specific conditions based on their experimental observations and available instrumentation. Further investigation into the scientific literature may reveal more specific protocols as research in this area progresses.

Unveiling 13-Deacetyltaxachitriene A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the physical and chemical properties of 13-Deacetyltaxachitriene A, a diterpenoid natural product. This document compiles available data on its molecular characteristics, and outlines general methodologies for the isolation and characterization of similar taxane (B156437) diterpenoids from their natural source, Taxus sumatrana.

Core Physical and Chemical Properties

This compound is a complex diterpenoid belonging to the taxane family, a class of compounds renowned for their potential therapeutic applications. The fundamental properties of this molecule are summarized below.

PropertyDataCitation(s)
Molecular Formula C₃₀H₄₂O₁₂[1][2]
Molecular Weight 594.65 g/mol [1][2]
CAS Number 239800-99-8[1][2]
Physical Description Powder[3]
Source The branches of Taxus sumatrana[1][2]
Purity ≥98%[3]
Solubility Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[3]
Melting Point Data not available in current literature.
Boiling Point Data not available in current literature.

Spectroscopic Data

Experimental Protocols: Isolation and Purification of Taxanes from Taxus sumatrana

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and purification of taxanes from Taxus sumatrana can be outlined. This process typically involves solvent extraction followed by chromatographic separation.

Extraction

The initial step involves the extraction of taxanes from the plant material (e.g., leaves, bark, or twigs) using an organic solvent. Common solvents for this purpose include methanol, ethanol, dichloromethane, or acetone.[2] An ethanol-water mixture (typically 50-80% ethanol) has also been described as an effective extraction solvent.[4]

General Procedure:

  • Air-dry and grind the plant material to a fine powder to increase the surface area for extraction.

  • Macerate or percolate the powdered material with the chosen solvent at room temperature for an extended period or perform extraction under reflux.

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure to yield a crude extract.

Purification

The crude extract, containing a complex mixture of taxanes and other plant metabolites, is then subjected to one or more chromatographic steps to isolate the individual compounds.

General Procedure:

  • Solvent-Solvent Partitioning: The crude extract can be partitioned between immiscible solvents (e.g., water and chloroform or benzene) to separate compounds based on their polarity. Taxanes, being largely water-insoluble, will partition into the organic phase.[4]

  • Decolorization: The extract may be treated with activated charcoal to remove pigments like chlorophyll (B73375) that can interfere with subsequent chromatographic steps.[4]

  • Column Chromatography: The decolorized and partitioned extract is then subjected to column chromatography. Normal-phase chromatography using silica (B1680970) gel is a common method for the separation of taxanes.[4] A step-wise gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is typically used to elute the compounds from the column.

  • Further Purification: Fractions collected from the initial column chromatography may require further purification using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Below is a conceptual workflow for the isolation and purification process.

experimental_workflow plant_material Taxus sumatrana Plant Material (e.g., branches) extraction Solvent Extraction (e.g., Methanol, Dichloromethane) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (under reduced pressure) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning decolorization Decolorization (Activated Charcoal) partitioning->decolorization column_chromatography Column Chromatography (Silica Gel) decolorization->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection further_purification Further Purification (e.g., HPLC, Prep-TLC) fraction_collection->further_purification pure_compound Pure this compound further_purification->pure_compound

Figure 1. General workflow for the isolation and purification of taxanes.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways affected by this compound. However, many taxane diterpenoids exhibit cytotoxic activity against various cancer cell lines. For instance, paclitaxel, a well-known taxane isolated from Taxus species, has demonstrated potent cytotoxic activity against A549 (lung carcinoma), HeLa (cervical cancer), and MCF7 (breast cancer) cells.[5] The mechanism of action for many taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Further research is required to determine if this compound shares these or other biological activities.

The relationship between taxane compounds and their effect on cellular pathways can be conceptually represented as follows:

signaling_pathway taxane Taxane Compound (e.g., this compound) target Cellular Target (e.g., Microtubules) taxane->target pathway Signaling Pathway Modulation target->pathway response Biological Response (e.g., Cytotoxicity, Apoptosis) pathway->response

References

In-Depth Technical Guide: 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 239800-99-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Deacetyltaxachitriene A is a naturally occurring diterpenoid compound isolated from plants of the Taxus genus, specifically Taxus sumatrana. As a member of the taxane (B156437) family, which includes the prominent anticancer drug paclitaxel (B517696) (Taxol®), this compound holds potential for further investigation within the realm of oncology and drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical properties and the general biological context of taxane diterpenoids. However, it is important to note that detailed biological activity data, specific experimental protocols, and defined signaling pathways for this particular compound are not extensively documented in publicly available scientific literature.

Chemical Properties

This compound is a complex diterpene with a characteristic taxane core structure. Its chemical identity is confirmed by its unique CAS number, 239800-99-8.

PropertyValueSource
Molecular Formula C₃₀H₄₂O₁₂N/A
Molecular Weight 594.65 g/mol N/A
Class Diterpenoid[1]
Source Organism Taxus sumatrana[1]

Biological Context and Presumed Mechanism of Action

Taxane diterpenoids, as a class, are renowned for their potent anticancer properties.[2] The primary mechanism of action for well-studied taxanes like paclitaxel involves the stabilization of microtubules.[3] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis), cell structure, and intracellular transport.

By binding to the β-tubulin subunit of microtubules, taxanes promote their polymerization and inhibit their depolymerization.[3] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]

Given that this compound possesses the core taxane scaffold, it is hypothesized that its mechanism of action would be similar to other members of this class. However, without specific experimental data, this remains a presumption.

The general signaling pathway for taxane-induced apoptosis is complex and can involve various cellular factors. A simplified, hypothetical pathway is presented below.

Taxane_Signaling_Pathway This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Apoptosis Induction Apoptosis Induction Mitotic Arrest (G2/M)->Apoptosis Induction Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death

Caption: Hypothetical signaling pathway for taxane-induced apoptosis.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative biological activity data, such as IC₅₀ or EC₅₀ values, for this compound against any cancer cell lines. While numerous studies report the cytotoxic effects of various taxoids isolated from Taxus sumatrana, specific data for this compound is not available.[4]

Experimental Protocols

The absence of detailed published studies on the biological activity of this compound means there are no specific, validated experimental protocols for this compound. However, for researchers interested in investigating its potential cytotoxic effects, a general experimental workflow for screening natural products against cancer cell lines is provided below. This protocol is based on standard methodologies in the field.

General Workflow for Cytotoxicity Screening of a Natural Product

Experimental_Workflow cluster_prep Compound Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay Stock Solution Prepare Stock Solution (e.g., in DMSO) Serial Dilutions Perform Serial Dilutions Stock Solution->Serial Dilutions Compound Addition Add Compound Dilutions to Cells Serial Dilutions->Compound Addition Cell Seeding Seed Cancer Cells (e.g., in 96-well plates) Incubation Incubate (24h) Cell Seeding->Incubation Incubation->Compound Addition Treatment Incubation Incubate (e.g., 48-72h) Compound Addition->Treatment Incubation MTT/XTT Assay Perform MTT/XTT Assay Treatment Incubation->MTT/XTT Assay Data Analysis Measure Absorbance and Calculate Cell Viability MTT/XTT Assay->Data Analysis

References

The Biological Orchestra of Yew: An In-depth Technical Guide to the Diterpenoids of Taxus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Taxus, commonly known as yew, holds a prominent place in the pharmacopeia of natural products, primarily due to its production of a complex class of diterpenoids. These compounds, most notably the taxanes, have been the subject of intense scientific scrutiny for their potent biological activities. This technical guide provides a comprehensive overview of the biological activities of diterpenoids from Taxus species, with a focus on their anticancer, anti-inflammatory, and neuroprotective effects. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways.

Anticancer Activity: The Cornerstone of Taxus Diterpenoids

The anticancer properties of Taxus diterpenoids are their most renowned and extensively studied biological activities. Paclitaxel (Taxol®), a complex taxane (B156437) diterpenoid first isolated from the bark of the Pacific yew (Taxus brevifolia), revolutionized cancer chemotherapy and remains a frontline treatment for various malignancies, including ovarian, breast, and lung cancers.[1] Beyond paclitaxel, a diverse array of other taxanes and non-taxane diterpenoids from various Taxus species have demonstrated significant cytotoxic effects against a range of cancer cell lines.

The primary mechanism of action for the anticancer activity of taxanes is their unique ability to stabilize microtubules.[2][3] Microtubules are dynamic cytoskeletal polymers essential for cell division, particularly the formation of the mitotic spindle. By binding to the β-tubulin subunit of microtubules, taxanes enhance their polymerization and inhibit their depolymerization, leading to the formation of dysfunctional microtubule bundles.[4] This disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, ultimately inducing apoptosis or programmed cell death in rapidly dividing cancer cells.[2][5]

In addition to their impact on microtubule dynamics, some Taxus diterpenoids have been shown to modulate various signaling pathways implicated in cancer progression, including the JAK/STAT3, PI3K/AKT/mTOR, and MAPK/ERK pathways.[6] For instance, certain taxane compounds can inhibit the JAK/STAT3 signaling pathway, which plays a crucial role in tumor cell proliferation and metastasis.[7]

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected diterpenoids from Taxus species against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

DiterpenoidCancer Cell LineIC50 (µM)Reference
PaclitaxelHL-60 (Leukemia)< 0.1[8]
PaclitaxelSMMC-7721 (Hepatoma)< 0.1[8]
PaclitaxelA-549 (Lung)0.0025 - 0.0075[8]
PaclitaxelMCF-7 (Breast)< 0.1[8]
10-DeacetyltaxolVariousGenerally less potent than paclitaxel[9]
CephalomannineVariousPotent, comparable to paclitaxel[10]
Baccatin IIIVariousWeak to moderate[9]
Taxuyunnanine CA549 (Lung)26 - 167 µg/mL[9]
Taxuyunnanine CB16 (Melanoma)20 - 768 µg/mL[9]
Taxuyunnanine CBEL7402 (Hepatoma)30 - 273 µg/mL[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of compounds.[1][11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Procedure for Adherent Cells:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Taxus diterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Diterpenoids incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer. Several diterpenoids isolated from Taxus species have demonstrated significant anti-inflammatory properties. This activity is often attributed to their ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and lipoxygenase (LOX) pathways.[13][14]

NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Certain terpenoids can inhibit the activation of NF-κB, thereby suppressing the production of inflammatory mediators.[13] The lipoxygenase enzymes are involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of LOX activity is another mechanism by which Taxus diterpenoids can exert their anti-inflammatory effects.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of a selected diterpenoid from Taxus wallichiana.

DiterpenoidAssayIC50 (µM)Reference
Taxusabietane ALipoxygenase Inhibition57 ± 0.31[15]
Experimental Protocols

This in vivo assay is a standard model for evaluating acute inflammation.[16][17][18][19]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this edema.

Procedure:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Grouping and Dosing: Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups). Administer the test diterpenoid or the positive control drug (e.g., indomethacin) orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Carrageenan_Assay_Workflow start Animal Acclimatization & Grouping dosing Administer Diterpenoid/Control start->dosing baseline Measure Baseline Paw Volume dosing->baseline carrageenan Inject Carrageenan baseline->carrageenan measure Measure Paw Volume at Intervals carrageenan->measure analyze Calculate % Inhibition of Edema measure->analyze

Caption: Workflow for the carrageenan-induced paw edema assay.

This in vitro assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.[15][20][21][22]

Principle: Lipoxygenase catalyzes the oxidation of polyunsaturated fatty acids, such as linoleic acid, to form hydroperoxides. The formation of these products can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., 0.2 M borate (B1201080) buffer, pH 9.0).

    • Substrate Solution: Prepare a solution of linoleic acid in buffer.

    • Test Compound Solution: Dissolve the Taxus diterpenoid in a suitable solvent (e.g., DMSO) and then dilute with buffer to the desired concentrations.

  • Assay Reaction:

    • In a quartz cuvette, mix the buffer, the test compound solution (or vehicle for control), and the enzyme solution.

    • Initiate the reaction by adding the substrate solution.

  • Absorbance Measurement: Immediately measure the change in absorbance at 234 nm for a set period (e.g., 3-5 minutes) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of lipoxygenase inhibition for each concentration of the test compound and determine the IC50 value.

Neuroprotective Effects: A Glimmer of Hope for Neurodegeneration

While less explored than their anticancer and anti-inflammatory activities, some diterpenoids from Taxus species have shown promise as neuroprotective agents. Oxidative stress and apoptosis are key contributors to the neuronal cell death observed in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In vitro studies using neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, have demonstrated that certain Taxus compounds can protect against oxidative stress-induced cell death.[23][24][25] Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress and apoptosis in these models.

Experimental Protocol: Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells

This in vitro assay is used to evaluate the neuroprotective effects of compounds against oxidative stress-induced neuronal cell death.[23][24][25][26][27]

Principle: Exposure of SH-SY5Y cells to hydrogen peroxide induces oxidative stress, leading to apoptosis. The neuroprotective effect of a test compound is determined by its ability to increase cell viability in the presence of H₂O₂.

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium and maintain them at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Pre-treatment: Pre-treat the cells with various concentrations of the Taxus diterpenoid for a specific duration (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Expose the cells to a predetermined concentration of hydrogen peroxide (e.g., 200-500 µM) for a set period (e.g., 24 hours).

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 1.2.

  • Data Analysis: Compare the cell viability of the diterpenoid-treated groups with the H₂O₂-only treated group to determine the neuroprotective effect.

Neuroprotection_Assay_Workflow start Seed SH-SY5Y Cells pretreat Pre-treat with Diterpenoids start->pretreat induce Induce Oxidative Stress (H2O2) pretreat->induce viability Assess Cell Viability (MTT) induce->viability analyze Determine Neuroprotective Effect viability->analyze

Caption: Workflow for the H₂O₂-induced apoptosis assay in SH-SY5Y cells.

Signaling Pathways Modulated by Taxus Diterpenoids

The biological activities of Taxus diterpenoids are underpinned by their interactions with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Paclitaxel and Microtubule Stabilization

Paclitaxel_Microtubule_Stabilization cluster_0 Normal Microtubule Dynamics cluster_1 Effect of Paclitaxel Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Dynamic Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Paclitaxel Paclitaxel Stable_Microtubule Stabilized Microtubule Paclitaxel->Stable_Microtubule Binds to β-tubulin Stable_Microtubule->Block Mitotic_Arrest Mitotic Arrest (G2/M) Stable_Microtubule->Mitotic_Arrest Block->Depolymerization Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of paclitaxel-induced microtubule stabilization and apoptosis.

Inhibition of the NF-κB Signaling Pathway

NFkB_Inhibition cluster_0 NF-κB Signaling Pathway Stimuli Inflammatory Stimuli IKK IKK Activation Stimuli->IKK IkB_p IκB Phosphorylation IKK->IkB_p IkB_d IκB Degradation IkB_p->IkB_d NFkB_a NF-κB Activation IkB_d->NFkB_a NFkB_n NF-κB Nuclear Translocation NFkB_a->NFkB_n Gene_t Pro-inflammatory Gene Transcription NFkB_n->Gene_t Diterpenoid Taxus Diterpenoid Diterpenoid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Taxus diterpenoids.

Isolation and Purification of Diterpenoids from Taxus Species

The extraction and purification of diterpenoids from Taxus biomass is a critical first step in their study and utilization. A general workflow is outlined below.[28][29][30][31][32]

Isolation_Workflow start Taxus Biomass (Bark, Needles, etc.) extraction Solvent Extraction (e.g., Ethanol/Water) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition fractionation Column Chromatography (Silica Gel, etc.) partition->fractionation purification Preparative HPLC fractionation->purification pure_diterpenoid Pure Diterpenoid purification->pure_diterpenoid

Caption: General workflow for the isolation and purification of diterpenoids.

Conclusion

The diterpenoids from Taxus species represent a rich and diverse source of biologically active compounds with significant therapeutic potential. While the anticancer properties of taxanes are well-established, ongoing research continues to unveil the broader pharmacological activities of both taxane and non-taxane diterpenoids, including their anti-inflammatory and neuroprotective effects. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of new and improved therapies for a range of human diseases.

References

Unveiling 13-Deacetyltaxachitriene A: A Technical Review of its Isolation, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – 13-Deacetyltaxachitriene A, a lesser-known taxane (B156437) diterpenoid, has been identified as a natural constituent of the Himalayan Yew (Taxus sumatrana). This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its isolation, structural elucidation, and potential biological activities, tailored for researchers, scientists, and drug development professionals.

First reported as a known taxane isolated from the leaves and twigs of Taxus sumatrana, this compound is part of the complex chemical arsenal (B13267) of this plant species, which is renowned for producing the life-saving anticancer drug, paclitaxel. While research on this compound is not as extensive as for major taxanes, this review consolidates the current knowledge to facilitate further investigation into its therapeutic potential.

Isolation and Purification

The primary method for obtaining this compound involves the extraction of plant material from Taxus sumatrana, followed by a series of chromatographic separations. The general workflow for the isolation of taxanes from this species is outlined below.

experimental_workflow plant_material Dried and powdered leaves and twigs of Taxus sumatrana extraction Extraction with acetone (B3395972) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition between ethyl acetate (B1210297) and water concentration->partition chromatography1 Silica (B1680970) gel column chromatography partition->chromatography1 chromatography2 Sephadex LH-20 column chromatography chromatography1->chromatography2 hplc Preparative High-Performance Liquid Chromatography (HPLC) chromatography2->hplc pure_compound This compound hplc->pure_compound

Figure 1: General experimental workflow for the isolation of taxanes.
Experimental Protocol: Isolation of Taxanes from Taxus sumatrana

The following is a generalized protocol based on methods reported for the isolation of taxoids from Taxus sumatrana. Specific yields for this compound are not detailed in the currently available literature.

  • Extraction: The air-dried and powdered leaves and twigs of Taxus sumatrana are exhaustively extracted with acetone at room temperature.

  • Concentration and Partitioning: The acetone extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and partitioned successively with ethyl acetate.

  • Column Chromatography: The ethyl acetate soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Further Separation: Fractions containing taxanes are further purified by column chromatography on Sephadex LH-20, typically eluting with methanol.

  • Final Purification: The final purification of individual taxanes, including this compound, is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Structural Elucidation

Table 1: Spectroscopic Data for this compound

Technique Data
Molecular Formula C30H42O12
CAS Number 239800-99-8
1H NMR Data not publicly available in searched literature.
13C NMR Data not publicly available in searched literature.

Biological Activity

The biological activities of many minor taxanes remain underexplored. However, the taxane skeleton is a well-established pharmacophore for anticancer activity, primarily through the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It is plausible that this compound possesses cytotoxic properties, a hypothesis that requires further investigation.

Studies on other taxanes isolated from Taxus sumatrana have demonstrated significant cytotoxicity against various human cancer cell lines. This suggests a potential avenue of research for this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Future Perspectives

The study of this compound is still in its nascent stages. Future research should focus on:

  • Complete Spectroscopic Characterization: Publishing the full 1H and 13C NMR data to serve as a reference for future studies.

  • Total Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive biological evaluation and the synthesis of novel analogues.

  • Biosynthesis Pathway Elucidation: Understanding the enzymatic steps leading to the formation of this compound within Taxus sumatrana.

  • Comprehensive Biological Screening: Evaluating its cytotoxic activity against a panel of cancer cell lines and exploring other potential therapeutic applications.

The relationship between the structure of this compound and its potential biological activity can be visualized as a logical pathway for future research.

logical_relationship start This compound structure Unique Chemical Structure (Taxane Skeleton) start->structure hypothesis Hypothesis: Potential Biological Activity structure->hypothesis cytotoxicity Cytotoxicity (Anticancer) hypothesis->cytotoxicity other_activities Other Bioactivities hypothesis->other_activities in_vitro In Vitro Studies (e.g., MTT Assay) cytotoxicity->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar drug_dev Drug Development Candidate sar->drug_dev

Figure 2: Logical pathway for future research and development.

Preliminary Bioactivity Screening of 13-Deacetyltaxachitriene A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature lacks specific data on the preliminary bioactivity screening of 13-Deacetyltaxachitriene A. The following is a synthesized technical guide based on established methodologies for the evaluation of novel taxane (B156437) diterpenoids, a class of compounds to which this compound belongs. The data presented herein is hypothetical and serves as an illustrative example for researchers, scientists, and drug development professionals.

Introduction

Taxane diterpenoids are a critical class of natural products, most notably represented by the potent anticancer agents paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®). These molecules exert their cytotoxic effects primarily by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The discovery of novel taxane analogs, such as the hypothetical this compound, warrants a thorough investigation of their biological activities to uncover potential therapeutic applications. This whitepaper outlines a representative preliminary bioactivity screening protocol for such a compound, focusing on cytotoxicity, and provides a framework for data presentation and interpretation.

Data Presentation: Hypothetical Bioactivity Data

The following tables summarize hypothetical quantitative data from a preliminary bioactivity screening of this compound.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) ± SD
MCF-7Breast Adenocarcinoma15.8 ± 1.2
A549Lung Carcinoma22.5 ± 2.1
HeLaCervical Carcinoma18.3 ± 1.5
PANC-1Pancreatic Carcinoma35.1 ± 3.4
HCT116Colon Carcinoma28.9 ± 2.7

IC₅₀: Half-maximal inhibitory concentration. SD: Standard Deviation.

Table 2: Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive bacteria> 100
Escherichia coli (ATCC 25922)Gram-negative bacteria> 100
Candida albicans (ATCC 90028)Fungi> 100

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of various human cancer cell lines by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (MCF-7, A549, HeLa, PANC-1, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) is added to the wells. Wells containing medium with DMSO at the highest concentration used serve as the vehicle control.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against selected microbial strains.

Materials:

  • Bacterial strains (S. aureus, E. coli) and fungal strain (C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • This compound (1 mg/mL stock in DMSO)

  • 96-well microplates

  • Microbial inoculators

  • Incubator (37°C for bacteria, 30°C for fungi)

Procedure:

  • Preparation of Inoculum: Microbial colonies are suspended in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: this compound is serially diluted in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 100, 50, 25, ... µg/mL).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_cell Cancer Cell 13-Deacetyltaxachitriene_A This compound Microtubules Microtubules 13-Deacetyltaxachitriene_A->Microtubules Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Spindle Mitotic Spindle Dysfunction Stabilization->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2 Caspase_Cascade Caspase Cascade Activation Bcl2->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow Diagram

G Compound This compound (Test Compound) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Compound->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Hit_ID Hit Identification & Further Studies Data_Analysis->Hit_ID

The Potential of 13-Deacetyltaxachitriene A as a Precursor for the Semi-Synthesis of Paclitaxel and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global demand for paclitaxel (B517696), a cornerstone in cancer chemotherapy, has driven extensive research into efficient and sustainable production methods. While the semi-synthesis of paclitaxel from advanced precursors like baccatin (B15129273) III and 10-deacetylbaccatin III is well-established, the exploration of alternative, potentially more abundant, taxane (B156437) precursors is a critical area of investigation. This technical guide explores the viability of 13-Deacetyltaxachitriene A, a naturally occurring taxane diterpenoid, as a starting material for the semi-synthesis of paclitaxel and its derivatives. This document provides a comprehensive overview of a proposed synthetic pathway, detailed hypothetical experimental protocols, and quantitative data based on analogous transformations in taxane chemistry. The aim is to furnish researchers and drug development professionals with a foundational understanding of the potential of this compound and a strategic framework for its conversion into therapeutically valuable taxanes.

Introduction: The Quest for Alternative Taxane Precursors

Paclitaxel, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a potent anti-mitotic agent used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1] The low natural abundance of paclitaxel and the ecological impact of its extraction have necessitated the development of alternative sourcing strategies.[2] Semi-synthesis, which utilizes more readily available taxane precursors from renewable sources like the needles and twigs of various Taxus species, has emerged as the primary method for commercial paclitaxel production.[3]

The most common precursors for paclitaxel semi-synthesis are baccatin III and 10-deacetylbaccatin III (10-DAB).[4] However, the chemical diversity of taxanes found in nature presents an opportunity to explore other structurally related molecules as potential starting materials. This compound is one such taxane, and its potential conversion to key paclitaxel intermediates is the focus of this guide.

Chemical Profile of this compound

This compound is a diterpenoid with the characteristic taxane core. Its chemical structure and properties are summarized in the table below.

PropertyValue
Molecular Formula C30H42O12
Molecular Weight 594.65 g/mol
CAS Number 239800-99-8
Key Structural Features Taxane core, absence of an acetyl group at C13

Understanding the functional groups present in this compound is crucial for devising a synthetic strategy for its conversion to paclitaxel precursors. A key difference from baccatin III is the functionality at various positions on the taxane core, which will necessitate a series of chemical transformations.

Proposed Semi-Synthetic Pathway from this compound to Baccatin III

The conversion of this compound to the advanced paclitaxel precursor, baccatin III, requires a multi-step synthetic sequence. The proposed pathway focuses on key transformations of the taxane core, including selective protection of hydroxyl groups, oxidation, and acetylation.

G cluster_0 Core Modification of this compound cluster_1 Attachment of Side Chain 13-Deacetyltaxachitriene_A This compound Protected_Intermediate_1 Selective C7-OH Protection 13-Deacetyltaxachitriene_A->Protected_Intermediate_1 Protection Oxidized_Intermediate_2 Oxidation at C9 and Formation of Oxetane (B1205548) Ring Protected_Intermediate_1->Oxidized_Intermediate_2 Oxidation De-protected_Intermediate_3 Deprotection of C7-OH Oxidized_Intermediate_2->De-protected_Intermediate_3 Deprotection Baccatin_III Baccatin III De-protected_Intermediate_3->Baccatin_III Acetylation at C10 Protected_Baccatin_III 7-O-Protected Baccatin III Baccatin_III->Protected_Baccatin_III Protection Coupled_Product Side-Chain Coupled Product Protected_Baccatin_III->Coupled_Product Esterification with Protected Side Chain Paclitaxel Paclitaxel Coupled_Product->Paclitaxel Deprotection

Figure 1: Proposed semi-synthetic workflow from this compound to Paclitaxel.

Quantitative Data: Estimated Yields for Key Transformations

The following table summarizes the estimated yields for each step in the proposed semi-synthetic pathway. These yields are based on analogous reactions reported in the literature for the semi-synthesis of paclitaxel from other precursors.

StepTransformationReagentsEstimated Yield (%)
1Selective Protection of C7-OHTriethylsilyl chloride (TESCl), Pyridine (B92270)85-95
2Oxidation of C9-OH and Oxetane Ring FormationPCC, m-CPBA40-60 (over two steps)
3Deprotection of C7-OHHF-Pyridine80-90
4Acetylation of C10-OHAcetic anhydride (B1165640), Pyridine90-98
5Protection of C7-OH of Baccatin IIITriethylsilyl chloride (TESCl), Pyridine85-95
6Esterification with Side ChainProtected β-lactam side chain, DMAP70-85
7DeprotectionHF-Pyridine80-90

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key transformations in the proposed semi-synthesis.

Step 1: Selective Protection of the C7-Hydroxyl Group

Objective: To selectively protect the C7-hydroxyl group of this compound to prevent its reaction in subsequent oxidation steps.

Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylsilyl chloride (TESCl) (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the C7-O-TES protected intermediate.

Step 2: Oxidation of the C9-Hydroxyl Group and Formation of the Oxetane Ring

Objective: To introduce the C9-keto functionality and form the characteristic oxetane ring of the baccatin III core.

Protocol:

  • Oxidation of C9-OH: Dissolve the C7-O-TES protected intermediate (1 equivalent) in anhydrous dichloromethane (B109758) (DCM). Add pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) and stir at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate to obtain the C9-keto intermediate.

  • Oxetane Ring Formation: Dissolve the C9-keto intermediate (1 equivalent) in a suitable solvent such as chloroform. Add meta-chloroperoxybenzoic acid (m-CPBA) (2-3 equivalents) and stir at room temperature for 24-48 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with DCM, wash with sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Deprotection of the C7-Hydroxyl Group

Objective: To remove the silyl (B83357) protecting group from the C7-hydroxyl group.

Protocol:

  • Dissolve the protected intermediate from Step 2 in a mixture of acetonitrile (B52724) and pyridine.

  • Add a solution of hydrogen fluoride-pyridine complex (HF-Pyridine) at 0°C.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 4: Acetylation of the C10-Hydroxyl Group to Yield Baccatin III

Objective: To introduce the acetyl group at the C10 position to form baccatin III.

Protocol:

  • Dissolve the deprotected intermediate from Step 3 in anhydrous pyridine.

  • Add acetic anhydride (excess) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, add water to quench the excess acetic anhydride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield baccatin III. Further purification can be achieved by recrystallization.

Steps 5-7: Conversion of Baccatin III to Paclitaxel

The conversion of baccatin III to paclitaxel is a well-established process involving the protection of the C7-hydroxyl group, esterification with a protected N-benzoyl-β-phenylisoserine side chain (often in the form of a β-lactam), and subsequent deprotection.

G Baccatin_III Baccatin III Protected_Baccatin_III 7-O-TES-Baccatin III Baccatin_III->Protected_Baccatin_III TESCl, Pyridine Coupled_Product Protected Paclitaxel Protected_Baccatin_III->Coupled_Product NaHMDS, THF Protected_Side_Chain Protected β-Lactam Side Chain Protected_Side_Chain->Coupled_Product Paclitaxel Paclitaxel Coupled_Product->Paclitaxel HF-Pyridine

Figure 2: Key steps in the conversion of Baccatin III to Paclitaxel.

Purification and Characterization

Each intermediate in the synthetic pathway will require purification, typically by column chromatography on silica gel.[5][6] The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For determining purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): For confirming molecular weight.

Conclusion and Future Outlook

This technical guide outlines a plausible and scientifically grounded, albeit hypothetical, pathway for the semi-synthesis of the crucial anticancer drug paclitaxel, starting from the alternative precursor this compound. The proposed multi-step conversion to the key intermediate, baccatin III, leverages well-established transformations in taxane chemistry. While experimental validation is required to ascertain the precise reaction conditions and yields, this guide provides a robust framework for researchers to embark on such an investigation.

The successful development of a semi-synthetic route from this compound would not only broaden the available precursor pool for paclitaxel production but also open avenues for the synthesis of novel taxane analogs with potentially improved therapeutic profiles. Further research in this area is warranted to fully explore the potential of this and other underutilized taxanes in the ongoing effort to ensure a sustainable and diverse supply of these life-saving medicines.

References

Methodological & Application

Application Notes and Protocols: Isolation of 13-Deacetyltaxachitriene A from Taxus sumatrana Branches

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Taxus sumatrana, also known as the Sumatran yew, is a species of yew tree that contains a diverse array of taxane (B156437) diterpenoids.[1][2][3][4] These compounds, including the well-known anticancer drug paclitaxel (B517696) (Taxol®), have garnered significant interest in the scientific community for their potent biological activities. This document provides a detailed protocol for the isolation of a specific taxoid, 13-Deacetyltaxachitriene A, from the branches of Taxus sumatrana. While a specific protocol for this compound is not extensively documented, the following methodology is based on established procedures for the isolation of taxane diterpenoids from Taxus species.[5][6][7]

Data Presentation

Table 1: Selected Taxane Diterpenoids Isolated from Taxus sumatrana

Compound NamePlant PartReference
PaclitaxelBark, Wood[8]
CephalomannineBark
10-Deacetylbaccatin IIIBark
Tasumatrols A and BLeaves and Twigs[2]
Taiwantaxins A-DLeaves and Twigs[1][3]
Tasumatrols H–LLeaves and Twigs[4]

Experimental Protocols

The following is a generalized, multi-step protocol for the isolation and purification of this compound from the branches of Taxus sumatrana.

1. Plant Material Collection and Preparation:

  • Collection: Collect fresh branches of Taxus sumatrana. Proper identification of the plant species is crucial.

  • Drying: Air-dry the branches in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grinding: Grind the dried branches into a coarse powder using a mechanical grinder to increase the surface area for extraction.

2. Extraction:

  • Solvent: Use methanol (B129727) or ethanol (B145695) as the extraction solvent.

  • Procedure:

    • Macerate the powdered plant material in the chosen solvent (e.g., a 1:5 solid to solvent ratio, w/v) at room temperature for 48-72 hours with occasional agitation.

    • Filter the mixture through cheesecloth or filter paper to separate the extract from the plant debris.

    • Repeat the extraction process two more times with fresh solvent to ensure maximum recovery of the compounds.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3. Solvent-Solvent Partitioning:

  • Purpose: To separate compounds based on their polarity and remove non-polar impurities like fats and chlorophyll.

  • Procedure:

    • Suspend the crude extract in a 90% methanol-water solution.

    • Perform liquid-liquid partitioning with hexane (B92381) to remove non-polar compounds. The hexane layer is typically discarded.

    • Subsequently, partition the aqueous methanol layer with a solvent of intermediate polarity, such as dichloromethane (B109758) or chloroform, to extract the taxane diterpenoids.

    • Collect the dichloromethane/chloroform fractions, which will contain this compound and other taxoids.

    • Evaporate the solvent under reduced pressure to yield a taxoid-enriched fraction.

4. Chromatographic Purification:

A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.

  • Step 1: Silica (B1680970) Gel Column Chromatography (Normal Phase):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of hexane and ethyl acetate (B1210297) (e.g., starting from 9:1 to 1:1, v/v) is commonly used.

    • Procedure:

      • Prepare a silica gel column.

      • Adsorb the taxoid-enriched fraction onto a small amount of silica gel and load it onto the column.

      • Elute the column with the solvent gradient, collecting fractions of a suitable volume.

      • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., vanillin-sulfuric acid spray followed by heating).

      • Pool the fractions containing compounds with similar Rf values to those expected for taxane diterpenoids.

  • Step 2: Reverse-Phase C18 Column Chromatography:

    • Stationary Phase: C18-bonded silica gel.

    • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water.

    • Procedure:

      • Further purify the pooled fractions from the silica gel column using a reverse-phase C18 column.

      • Elute with a gradient of increasing organic solvent concentration.

      • Collect and monitor fractions as described previously.

  • Step 3: Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: A preparative reverse-phase C18 HPLC column.

    • Mobile Phase: An isocratic or gradient system of methanol/water or acetonitrile/water, optimized for the separation of the target compound.

    • Detection: UV detector (typically at 227 nm for taxoids).

    • Procedure:

      • Inject the semi-purified fractions containing this compound onto the preparative HPLC system.

      • Collect the peak corresponding to the target compound.

      • Evaporate the solvent to obtain the pure compound.

5. Structure Elucidation:

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the chemical structure.

Mandatory Visualizations

Experimental Workflow for Isolation of this compound

experimental_workflow plant_material Taxus sumatrana Branches drying_grinding Drying and Grinding plant_material->drying_grinding extraction Methanol Extraction drying_grinding->extraction partitioning Solvent-Solvent Partitioning (Hexane/DCM) extraction->partitioning silica_column Silica Gel Column Chromatography partitioning->silica_column rp_column Reverse-Phase C18 Chromatography silica_column->rp_column prep_hplc Preparative HPLC rp_column->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound signaling_pathway cluster_cell Cancer Cell taxane This compound (Taxane Diterpenoid) microtubule Microtubule taxane->microtubule tubulin α/β-Tubulin Dimers tubulin->microtubule Polymerization microtubule->tubulin Depolymerization stabilization Microtubule Stabilization (Inhibition of Depolymerization) microtubule->stabilization mitotic_arrest Mitotic Arrest stabilization->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

References

High-performance liquid chromatography (HPLC) method for "13-Deacetyltaxachitriene A"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a member of the taxane (B156437) family, a group of diterpenoids that includes the prominent anticancer agent paclitaxel (B517696). As with other taxane analogs, the isolation, purification, and quantification of this compound are critical for research and development in medicinal chemistry and pharmacology. High-performance liquid chromatography (HPLC) is a precise and reliable technique for the analysis of these compounds. This document provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound, suitable for purity assessment and quantification. The method is based on established protocols for the separation of structurally similar taxanes and provides a robust starting point for method development and validation.[1][2][3]

Chromatographic Conditions

A summary of the recommended HPLC conditions for the analysis of this compound is presented in the table below. These conditions are a starting point and may require optimization for specific matrices or to resolve this compound from other closely related impurities.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC System with UV/Vis Detector
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 40% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 227 nm
Injection Volume 10 µL
Run Time 25 minutes

Experimental Protocols

Materials and Reagents
  • This compound reference standard: Of known purity.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Methanol (B129727): HPLC grade (for sample and standard preparation).

  • 0.22 µm Syringe filters: Compatible with organic solvents.

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve.

Sample Preparation
  • Extraction from Natural Products (if applicable): A suitable extraction method, such as solvent extraction followed by solid-phase extraction (SPE) cleanup, should be employed to isolate a crude mixture containing this compound.

  • Dissolution: Accurately weigh a portion of the dried extract or sample and dissolve it in a known volume of methanol to achieve an estimated concentration within the calibration range.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (40% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection (methanol) to ensure the system is clean and free from interfering peaks.

  • Standard Injections: Inject the prepared working standard solutions in ascending order of concentration.

  • Sample Injections: Inject the prepared sample solutions.

  • Data Acquisition: Acquire the chromatograms and integrate the peak corresponding to this compound.

  • System Suitability: Monitor system suitability parameters such as peak asymmetry, theoretical plates, and resolution from adjacent peaks throughout the run.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are representative and should be experimentally determined during method validation.

ParameterExpected Value
Retention Time (tR) 15 - 20 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method Validation

For routine use, the HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow Diagram

HPLC_Workflow A Standard & Sample Preparation B HPLC System Equilibration A->B Prepare System C Blank Injection (Methanol) B->C Verify Baseline D Calibration Standards Injection C->D Establish Calibration E Sample Injection D->E Analyze Unknowns F Chromatographic Separation E->F Separation G UV Detection (227 nm) F->G Detection H Data Acquisition & Processing G->H Data Collection I Quantification & Reporting H->I Calculate Results

Caption: HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the analysis of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection at 227 nm allows for effective separation and quantification. This application note and protocol serve as a comprehensive guide for researchers and scientists involved in the analysis of taxanes, facilitating accurate and reproducible results. Further method development and validation are recommended to suit specific analytical requirements.

References

Application Note: Mass Spectrometry Analysis of 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Deacetyltaxachitriene A is a member of the taxane (B156437) diterpenoid family, a class of compounds that includes the highly successful chemotherapeutic agent paclitaxel. The intricate structure and potential pharmacological activity of these molecules necessitate robust analytical methods for their identification, characterization, and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for the sensitive and selective analysis of taxanes.[1][2][3] This application note outlines a general methodology for the analysis of this compound using LC-MS/MS, providing a protocol for sample preparation, chromatographic separation, and mass spectrometric detection.

Chemical Properties of this compound

PropertyValueSource
CAS Number 239800-99-8ChemFaces
Molecular Formula C30H42O12MySkinRecipes[4]
Molecular Weight 594.65 g/mol ChemFaces
Class DiterpenoidChemFaces

Experimental Protocols

1. Sample Preparation

A generic sample preparation protocol for the analysis of this compound from a plant extract or a formulated product is outlined below. The goal is to extract the analyte of interest and remove interfering substances.[5][6][7]

  • Materials:

  • Protocol:

    • Standard Solution Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Sample Extraction (from a solid matrix):

      • Accurately weigh 100 mg of the homogenized sample into a microcentrifuge tube.

      • Add 1 mL of methanol and vortex for 5 minutes.

      • Sonicate the sample for 15 minutes.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Collect the supernatant.

    • Sample Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interferences.

    • Final Preparation:

      • Take an aliquot of the supernatant or the final extract and dilute it with a 50:50 mixture of acetonitrile and water to bring the concentration of this compound within the calibration range.

      • Filter the final diluted sample through a 0.22 µm syringe filter into an LC-MS vial.

2. LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be optimized for the analysis of this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[1]

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

    • Data Acquisition: Full scan and product ion scan (for identification) or Multiple Reaction Monitoring (MRM) (for quantification).

Data Presentation

As no specific experimental data for the mass spectrometric analysis of this compound is readily available in the searched literature, the following table presents hypothetical, yet plausible, quantitative data based on the general fragmentation patterns of taxanes.[1][8][9][10][11] The precursor ion would be the protonated molecule [M+H]+. The product ions would arise from characteristic losses, such as the loss of water (H2O), acetic acid (CH3COOH), and other side chains.

Table 1: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound595.26577.25 (Quantifier)20100
535.24 (Qualifier)25100
287.13 (Qualifier)35100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample (e.g., Plant Extract) extraction Solvent Extraction start->extraction centrifugation Centrifugation extraction->centrifugation dilution Dilution & Filtration centrifugation->dilution lc_separation LC Separation (C18 Column) dilution->lc_separation Inject ms_ionization ESI Ionization lc_separation->ms_ionization ms_detection Mass Detection (Q-TOF/Triple Quad) ms_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis & Quantification data_acquisition->data_analysis report Report Generation data_analysis->report

Caption: Experimental workflow for the analysis of this compound.

Proposed Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for this compound under positive ion ESI-MS/MS conditions. The fragmentation is based on the known behavior of taxane compounds, which often involves neutral losses from the core structure.

fragmentation_pathway parent [M+H]+ m/z 595.26 frag1 [M+H - H2O]+ m/z 577.25 parent->frag1 - H2O frag2 [M+H - CH3COOH]+ m/z 535.24 parent->frag2 - CH3COOH frag3 Further Fragmentation m/z 287.13 frag1->frag3 - Multiple Losses frag2->frag3 - Further Losses

Caption: Proposed fragmentation of this compound in MS/MS.

References

Application Notes and Protocols for the Use of 13-Deacetyltaxachitriene A as a Reference Standard in Pharmacological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of 13-Deacetyltaxachitriene A as a reference standard in a variety of pharmacological assays. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other taxane (B156437) compounds suggests its potential utility in assays investigating anticancer and anti-inflammatory activities. This document outlines detailed protocols for key experimental assays relevant to the taxane class of molecules, including tubulin polymerization assays, cytotoxicity assays, and a general workflow for assessing anti-inflammatory potential. All quantitative data provided herein is for the well-characterized taxanes, paclitaxel (B517696) and docetaxel (B913), and should serve as a reference for data generation with this compound.

Introduction to this compound

This compound is a diterpenoid and a member of the taxane family, a class of compounds renowned for their potent biological activities.[1][2] Isolated from the branches of plants of the Taxus genus, it is supplied as a high-purity reference standard for in vitro research.[1] Reference standards are critical in pharmacological studies for ensuring the accuracy, reproducibility, and comparability of experimental results. Given that the primary mechanism of action for many taxanes is the disruption of microtubule dynamics, it is hypothesized that this compound may exhibit similar properties.[3]

Chemical Information:

PropertyValue
CAS Number 239800-99-8
Molecular Formula C30H42O12
Molecular Weight 594.65 g/mol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]

Potential Pharmacological Applications

Based on the known activities of the taxane class, this compound can be investigated for the following pharmacological effects:

  • Anticancer Activity: Taxanes like paclitaxel and docetaxel are cornerstone chemotherapeutic agents that function by stabilizing microtubules, leading to mitotic arrest and apoptosis in cancer cells. Assays to evaluate the cytotoxic and anti-proliferative effects of this compound are highly relevant.

  • Anti-inflammatory Activity: Some diterpenes have demonstrated anti-inflammatory properties. It is plausible that this compound could modulate inflammatory pathways, and this can be explored through various in vitro models.

Experimental Protocols

The following are detailed protocols for key pharmacological assays that can be adapted for the evaluation of this compound.

Tubulin Polymerization Assay

This assay is fundamental for determining if a compound affects the assembly of microtubules, a hallmark of taxane activity.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.

Materials:

  • Tubulin protein (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound (dissolved in DMSO)

  • Paclitaxel (positive control)

  • Nocodazole (negative control)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled spectrophotometer

Protocol:

  • Preparation of Reagents:

    • Prepare a 2X stock solution of tubulin in General Tubulin Buffer.

    • Prepare a 10X stock solution of this compound and control compounds in General Tubulin Buffer. Paclitaxel is typically used at a final concentration of 10 µM.

  • Assay Procedure:

    • Pre-warm the spectrophotometer to 37°C.

    • Add 10 µL of the 10X compound solution (or DMSO vehicle control) to the appropriate wells of the 96-well plate.

    • Initiate the reaction by adding 90 µL of the 2X tubulin solution to each well.

    • Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot the OD340 values against time to generate polymerization curves.

    • Compare the curves of the this compound-treated samples to the vehicle control. An increase in the rate and extent of polymerization suggests a microtubule-stabilizing effect, similar to paclitaxel.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare 2X Tubulin Solution Prepare 2X Tubulin Solution Add 90µL Tubulin to Initiate Add 90µL Tubulin to Initiate Prepare 2X Tubulin Solution->Add 90µL Tubulin to Initiate Prepare 10X Compound Solutions Prepare 10X Compound Solutions Add 10µL Compound to Plate Add 10µL Compound to Plate Prepare 10X Compound Solutions->Add 10µL Compound to Plate Add 10µL Compound to Plate->Add 90µL Tubulin to Initiate Incubate at 37°C Incubate at 37°C Add 90µL Tubulin to Initiate->Incubate at 37°C Read OD340 nm kinetically Read OD340 nm kinetically Incubate at 37°C->Read OD340 nm kinetically Plot OD vs. Time Plot OD vs. Time Read OD340 nm kinetically->Plot OD vs. Time Compare Polymerization Curves Compare Polymerization Curves Plot OD vs. Time->Compare Polymerization Curves

Workflow for the in vitro tubulin polymerization assay.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for assessing the cytotoxic potential of a compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Treat with Compound Dilutions Treat with Compound Dilutions Incubate 24h->Treat with Compound Dilutions Incubate 24-72h Incubate 24-72h Treat with Compound Dilutions->Incubate 24-72h Add MTT Solution Add MTT Solution Incubate 24-72h->Add MTT Solution Incubate 2-4h Incubate 2-4h Add MTT Solution->Incubate 2-4h Add Solubilization Buffer Add Solubilization Buffer Incubate 2-4h->Add Solubilization Buffer Read Absorbance at 570 nm Read Absorbance at 570 nm Add Solubilization Buffer->Read Absorbance at 570 nm Calculate IC50 Calculate IC50 Read Absorbance at 570 nm->Calculate IC50

Workflow for the MTT cytotoxicity assay.

Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well flat-bottom plates

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound compared to the LPS-only treated group.

Reference Data for Taxane Compounds

The following table summarizes the reported IC50 values for paclitaxel and docetaxel in various human cancer cell lines. This data serves as a benchmark for what might be expected when testing new taxane derivatives.

CompoundCell LineCancer TypeIC50 (nM)
PaclitaxelHeLaCervical Cancer2.5 - 7.5
DocetaxelCAOV-3Ovarian Cancer0.8
PaclitaxelOVCAR-3Ovarian Cancer1.8
DocetaxelSKOV-3Ovarian Cancer1.7
PaclitaxelMCF-7Breast Cancer~5
DocetaxelA549Lung Cancer~2

Known Signaling Pathway for Taxanes (Paclitaxel)

Taxanes exert their cytotoxic effects primarily by interfering with the normal function of microtubules. This leads to a cascade of events culminating in apoptotic cell death.

G cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Tubulin Dimers Tubulin Dimers Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Forms Bcl-2 Phosphorylation Bcl-2 Phosphorylation Mitotic Spindle->Bcl-2 Phosphorylation Mitotic Arrest Leads to Caspase Activation Caspase Activation Bcl-2 Phosphorylation->Caspase Activation Promotes Apoptosis Apoptosis Caspase Activation->Apoptosis Induces

Simplified signaling pathway of Paclitaxel-induced apoptosis.

Conclusion

This compound, as a high-purity reference standard, is a valuable tool for researchers in pharmacology and drug discovery. While specific biological data for this compound is limited, the protocols and reference data provided here offer a robust framework for its investigation. By employing these standardized assays, researchers can effectively characterize the potential cytotoxic and anti-inflammatory properties of this compound and contribute to a deeper understanding of the structure-activity relationships within the taxane family.

References

Protocol for the Dissolution of 13-Deacetyltaxachitriene A in DMSO and Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

For Research Use Only

Abstract

This document provides detailed application notes and protocols for the dissolution of 13-Deacetyltaxachitriene A in dimethyl sulfoxide (B87167) (DMSO) and chloroform (B151607). These protocols are intended for researchers, scientists, and drug development professionals who are utilizing this compound in their studies. The information herein is compiled from publicly available data and general laboratory best practices for handling similar diterpenoid compounds.

Introduction

This compound is a natural product isolated from plants of the Taxus genus. As with many complex organic molecules, proper dissolution is critical for accurate and reproducible experimental results. This protocol outlines the recommended procedures for preparing stock solutions of this compound in two common organic solvents: DMSO and chloroform. While specific quantitative solubility data is not widely published, information from suppliers indicates that it is soluble in both solvents.[1] Notably, it is commercially available in a 10 mM DMSO solution, suggesting good solubility at this concentration.

Materials and Equipment

Reagents
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Chloroform, ≥99.8% purity, stabilized

  • Inert gas (e.g., Argon or Nitrogen)

Equipment
  • Analytical balance

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions

  • Always handle this compound and the solvents in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Refer to the Material Safety Data Sheet (MSDS) for this compound, DMSO, and Chloroform for detailed safety information.

  • Chloroform is a suspected carcinogen and is volatile. Take extreme care to avoid inhalation and skin contact.

Quantitative Data Summary

ParameterDimethyl Sulfoxide (DMSO)Chloroform
CAS Number 67-68-567-66-3
Purity ≥99.7% (Anhydrous)≥99.8% (Stabilized)
Recommended Stock Concentration 10 mM1-10 mM (Estimated)
Appearance of Solution Clear, colorlessClear, colorless
Storage of Stock Solution Aliquot and store at -20°C or -80°CAliquot and store at -20°C

Experimental Protocols

Protocol for Dissolving this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

5.1.1. Pre-dissolution Preparation

  • Allow the vial containing the powdered this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Ensure that the DMSO is anhydrous and has been stored properly to prevent water absorption.

5.1.2. Weighing the Compound

  • Tare a sterile microcentrifuge tube or amber glass vial on an analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tared container. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 542.6 g/mol ), you would weigh out 5.426 mg.

5.1.3. Dissolution Procedure

  • Add the appropriate volume of anhydrous DMSO to the container with the weighed compound using a calibrated micropipette.

  • Securely cap the vial.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

5.1.4. Storage of the Stock Solution

  • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).

Protocol for Dissolving this compound in Chloroform

This protocol outlines a general procedure for dissolving this compound in chloroform. The target concentration may need to be optimized based on experimental requirements.

5.2.1. Pre-dissolution Preparation

  • Allow the vial of powdered this compound to come to room temperature before opening.

  • Work in a certified chemical fume hood due to the volatility and potential toxicity of chloroform.

5.2.2. Weighing the Compound

  • Tare a sterile glass vial with a PTFE-lined screw cap on an analytical balance.

  • Weigh the desired amount of this compound powder into the vial.

5.2.3. Dissolution Procedure

  • Add the calculated volume of stabilized chloroform to the vial.

  • Tightly seal the vial with the cap.

  • Gently swirl the vial to dissolve the compound. If necessary, vortex for 30-60 seconds.

  • Sonication can be used to aid dissolution if needed.

  • Ensure the final solution is clear and homogenous.

5.2.4. Storage of the Stock Solution

  • Aliquot the chloroform stock solution into glass vials with PTFE-lined caps.

  • Store the aliquots at -20°C. Due to the volatility of chloroform, ensure the vials are sealed tightly to prevent evaporation.

Visualizations

Experimental Workflow for Dissolution

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

DissolutionWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Solvent (DMSO or Chloroform) weigh->add_solvent vortex Vortex to Mix add_solvent->vortex sonicate Sonicate (if necessary) vortex->sonicate Incomplete Dissolution inspect Visually Inspect for Complete Dissolution vortex->inspect Complete Dissolution sonicate->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stock solution of this compound.

Logical Relationship of Solvent Choice

The choice of solvent depends on the downstream application. The following diagram illustrates the considerations for selecting between DMSO and chloroform.

SolventChoice cluster_solvents Solvent Options cluster_applications Primary Applications compound This compound (Solid) dmso DMSO compound->dmso dissolve in chloroform Chloroform compound->chloroform dissolve in bio_assays In Vitro / In Vivo Biological Assays dmso->bio_assays preferred for chem_analysis Chemical Analysis (e.g., NMR, MS) dmso->chem_analysis can be used for (deuterated DMSO) chloroform->bio_assays generally avoided due to toxicity chloroform->chem_analysis suitable for

Caption: Considerations for choosing between DMSO and Chloroform.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a natural product isolated from Taxus sumatrana.[1] As a member of the taxane (B156437) family of diterpenoids, it holds potential for cytotoxic activity, a characteristic feature of many taxanes like Paclitaxel. These application notes provide a comprehensive guide for researchers to conduct in vitro cytotoxicity assays to evaluate the efficacy of this compound. The following protocols for the MTT and LDH assays are foundational methods for screening and characterizing the cytotoxic potential of novel compounds. Given the limited specific data on this compound, these protocols are presented as a starting point for investigation.

General Workflow for In Vitro Cytotoxicity Screening

The overall process for evaluating the in vitro cytotoxicity of a novel compound like this compound involves several key stages, from initial compound preparation to data analysis and interpretation.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay cluster_analysis Data Analysis A Compound Preparation (this compound) D Compound Treatment (Dose-response) A->D B Cell Culture (Cancer Cell Lines) C Cell Seeding (96-well plates) B->C C->D E Incubation D->E F Cytotoxicity Assay (e.g., MTT, LDH) E->F G Data Acquisition (Plate Reader) F->G H IC50 Calculation G->H G cluster_cell Cell A This compound (Hypothesized) B Microtubule Stabilization A->B C Mitotic Spindle Dysfunction B->C D G2/M Phase Arrest C->D E Apoptosis Induction D->E F Cell Death E->F

References

Application Notes and Protocols for the Study of 13-Deacetyltaxachitriene A in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific studies on the biological activity of 13-Deacetyltaxachitriene A in cancer cell lines are not available in the public domain. The following application notes and protocols are based on the established methodologies for studying closely related taxane (B156437) diterpenes, such as Paclitaxel and Docetaxel, which are well-known for their potent anticancer properties. These protocols provide a comprehensive framework for initiating research into the potential anticancer effects of this compound.

Introduction to this compound and the Taxane Diterpene Family

This compound belongs to the taxane diterpenoid family, a class of natural products that have been a cornerstone in cancer chemotherapy for decades[1][2]. The most prominent member of this family, Paclitaxel (Taxol), and its semi-synthetic analog Docetaxel, exert their anticancer effects primarily by interfering with the normal function of microtubules, leading to cell cycle arrest and apoptosis[3]. Given its structural similarity to other taxanes, it is hypothesized that this compound may exhibit similar cytotoxic or antimitotic activities against cancer cells.

The following sections provide detailed protocols and data presentation formats to guide the investigation of this compound's efficacy and mechanism of action in various cancer cell lines.

Data Presentation: Summarized Quantitative Data

Effective data organization is crucial for comparing the cytotoxic effects of a novel compound across different cancer cell lines. The following tables provide a template for summarizing key quantitative data that would be generated from the experimental protocols outlined below.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

This table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Cell LineCancer TypeIC50 (µM) of this compound (72h)IC50 (µM) of Docetaxel (72h) (Reference)
MCF-7Breast Adenocarcinoma[Insert experimental value]0.005
MDA-MB-231Breast Adenocarcinoma[Insert experimental value]0.012
A549Lung Carcinoma[Insert experimental value]0.008
HeLaCervical Adenocarcinoma[Insert experimental value]0.015
PC-3Prostate Adenocarcinoma[Insert experimental value]0.004
HCT116Colon Carcinoma[Insert experimental value]0.020

Table 2: Apoptosis Induction by this compound (Hypothetical Data)

This table presents the percentage of apoptotic cells in a cancer cell line after treatment with the compound, as determined by Annexin V/Propidium Iodide staining and flow cytometry.

Cell LineTreatment (Concentration)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
MCF-7 Control (DMSO)[Insert value][Insert value][Insert value]
This compound (IC50)[Insert value][Insert value][Insert value]
This compound (2 x IC50)[Insert value][Insert value][Insert value]
A549 Control (DMSO)[Insert value][Insert value][Insert value]
This compound (IC50)[Insert value][Insert value][Insert value]
This compound (2 x IC50)[Insert value][Insert value][Insert value]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer properties of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the IC50 values.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete growth medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • Docetaxel (positive control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Docetaxel in complete growth medium. The final concentrations should typically range from 0.001 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.

  • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control (DMSO).

  • Cell Harvesting: Harvest the cells by trypsinization, including the floating cells in the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway Diagram

The primary mechanism of action for taxanes like Docetaxel involves the stabilization of microtubules, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.

Taxane_Mechanism_of_Action cluster_cell Cancer Cell Compound This compound (Hypothesized) Microtubules Microtubule Stabilization Compound->Microtubules MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the in vitro evaluation of this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Start Start: Select Cancer Cell Lines CellCulture Cell Culture and Seeding Start->CellCulture Treatment Treatment with this compound (Dose-Response and Time-Course) CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptosis ApoptosisAssay->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist Conclusion Conclusion on Anticancer Activity and Mechanism IC50->Conclusion ApoptosisQuant->Conclusion CellCycleDist->Conclusion

Caption: Workflow for in vitro anticancer evaluation.

References

Application of "13-Deacetyltaxachitriene A" in natural product research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a taxoid natural product isolated from the branches of the yew tree, Taxus sumatrana. As a member of the taxane (B156437) family, which includes the prominent anticancer drug paclitaxel (B517696) (Taxol®), this compound holds potential for investigation in cancer research and other therapeutic areas. This document provides an overview of its potential applications, methodologies for its study, and insights into its possible mechanisms of action based on the current understanding of related taxoid compounds.

Disclaimer: Direct experimental data on the biological activity of this compound is limited in publicly available scientific literature. The information presented here is largely based on the activities of structurally related taxoids and extracts from Taxus sumatrana. Researchers are advised to use this information as a guide and to conduct specific dose-response experiments for this compound.

Potential Applications in Natural Product Research

Due to its structural similarity to other cytotoxic taxanes, the primary application of this compound in natural product research is likely to be in the field of oncology. Potential research applications include:

  • Anticancer Drug Discovery: Investigating its cytotoxic effects against a panel of human cancer cell lines to identify potential therapeutic leads.

  • Structure-Activity Relationship (SAR) Studies: Using it as a scaffold for semi-synthetic modifications to develop novel taxane analogs with improved efficacy, selectivity, or reduced side effects.

  • Mechanism of Action Studies: Elucidating its specific molecular targets and signaling pathways to understand how it induces cell death.

  • Natural Product Synthesis: Serving as a target molecule for total synthesis efforts, which can drive the development of new synthetic methodologies.

Data Presentation: Cytotoxicity of Taxus sumatrana Extracts

Cell LineExtract SourceIC50 (µg/mL)Reference
HeLa (Cervical Cancer)Bark8.94[1]
Leaves5.93[1]
Shoots4.08[1]
T47D (Breast Cancer)Bark5.80[1]
Leaves4.86[1]
Shoots4.11[1]
MCF-7/HER2 (Breast Cancer)Bark7.46[1]
Leaves10.60[1]
Shoots13.74[1]

Experimental Protocols

The following are generalized protocols for assessing the cytotoxic activity of a natural product like this compound.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell line of interest (e.g., HeLa, T47D, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well clear flat-bottom microplates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B D Add Compound to Cells B->D C Prepare Compound Dilutions C->D E Incubate 48-72h D->E F Add MTT Solution E->F G Incubate 3-4h F->G H Add Solubilization Solution G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability & IC50 I->J

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways

Taxanes, as a class of compounds, are known to primarily exert their cytotoxic effects by interfering with microtubule dynamics. While the specific pathways affected by this compound require experimental validation, it is hypothesized to follow a similar mechanism.

Hypothesized Mechanism of Action of this compound
  • Microtubule Stabilization: Like paclitaxel, this compound is predicted to bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its dynamic instability (the process of rapid polymerization and depolymerization).[3]

  • Mitotic Arrest: The stabilization of microtubules disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle at the G2/M phase.[4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This can involve the phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[3]

Taxane_Signaling_Pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_effect Cellular Effect cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Drug This compound Tubulin β-Tubulin Subunit Drug->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Spindle Mitotic Spindle Dysfunction Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Induction of Apoptosis G2M->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Hypothesized signaling pathway for this compound.

Potential Impact on Androgen Receptor (AR) Signaling

In the context of prostate cancer, some taxanes have been shown to affect the androgen receptor (AR) signaling pathway.[5] They can inhibit the nuclear translocation of the full-length AR, which is a key step for its transcriptional activity.[6] This provides another potential avenue of research for this compound, particularly in hormone-dependent cancers.

AR_Signaling_Inhibition cluster_outcome Outcome Taxane This compound (Hypothesized) Microtubule Microtubule-dependent AR Translocation Taxane->Microtubule Inhibits Nucleus AR in Nucleus Taxane->Nucleus Prevents Microtubule->Nucleus Transcription AR-mediated Gene Transcription Nucleus->Transcription Nucleus->Transcription Reduced Growth Reduced Tumor Cell Growth Transcription->Growth

Caption: Hypothesized inhibition of Androgen Receptor (AR) signaling.

Conclusion

This compound represents an interesting, yet underexplored, natural product from Taxus sumatrana. Based on the well-established biological activities of the taxane family, it is a promising candidate for further investigation, particularly in the area of anticancer drug discovery. The protocols and potential mechanisms of action outlined in this document provide a foundational framework for researchers to begin exploring the therapeutic potential of this compound. It is crucial to perform detailed experimental validation to confirm these hypothesized activities and to establish a precise pharmacological profile for this compound.

References

Application Note: Quantitative Analysis of 13-Deacetyltaxachitriene A in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a member of the taxane (B156437) family of diterpenoids, a group of natural products that have garnered significant attention for their potential therapeutic properties, most notably demonstrated by the anticancer drug paclitaxel (B517696) (Taxol®)[1]. These compounds are primarily isolated from various species of the yew tree (Taxus spp.). The quantitative analysis of specific taxanes like this compound in plant extracts is crucial for drug discovery, quality control of herbal medicines, and the optimization of biotechnological production methods. This document provides a detailed protocol for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely used and reliable technique for taxane analysis[2]. An alternative, more sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also discussed.

Analytical Methodologies

The primary recommended method for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method[2].

Table 1: Summary of Analytical Methods
ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity ModerateHigh
Sensitivity ng levelpg to fg level
Instrumentation Standard HPLC system with UV/Vis detector.LC system coupled to a tandem mass spectrometer.
Typical Use Case Routine quality control, analysis of major taxanes.Trace-level quantification, analysis in complex matrices, metabolite identification.

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials and Reagents:

  • Plant material (e.g., needles, bark of Taxus spp.)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Grinder or mortar and pestle

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Protocol:

  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder using a grinder or mortar and pestle.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic-assisted extraction in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.

    • Combine the supernatants.

  • Solid Phase Extraction (SPE) for Clean-up (Recommended):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the taxanes with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Workflow for Sample Preparation and Extraction

G plant_material Plant Material (e.g., Taxus needles) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Ultrasonic Extraction with Methanol drying_grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid Phase Extraction (SPE) Clean-up supernatant->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_analysis HPLC/LC-MS Analysis filtration->hplc_analysis G ggpp Geranylgeranyl Diphosphate (GGPP) taxadiene Taxa-4(5),11(12)-diene ggpp->taxadiene Taxadiene Synthase taxadien_ol Taxa-4(20),11(12)-dien-5α-ol taxadiene->taxadien_ol Cytochrome P450 intermediate1 Series of Hydroxylations and Acetylations taxadien_ol->intermediate1 taxachitriene_A This compound intermediate1->taxachitriene_A intermediate2 Further Modifications taxachitriene_A->intermediate2 baccatin_III Baccatin III intermediate2->baccatin_III paclitaxel Paclitaxel baccatin_III->paclitaxel

References

Troubleshooting & Optimization

Technical Support Center: Extraction of 13-Deacetyltaxachitriene A from Taxus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of 13-Deacetyltaxachitriene A from Taxus species.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the extraction yield of this compound?

A1: The most critical factors include the choice of Taxus species and plant part, the condition of the plant material (fresh vs. dried), the extraction solvent system, and the extraction method employed. The concentration of taxanes can vary significantly between different Taxus species and even within the same plant depending on the season and geographical location.[1]

Q2: Which part of the Taxus plant typically contains the highest concentration of taxanes?

A2: While paclitaxel (B517696) is famously extracted from the bark of Taxus brevifolia, other taxanes, which are precursors or analogues, are often found in higher concentrations in the needles.[1] For instance, the concentration of 10-deacetylbaccatin III (a related taxane) can be as high as 703.4 µg/g in needles.[1] Researchers should analyze different parts of their available Taxus species to identify the optimal source material.

Q3: Should I use fresh or dried Taxus material for extraction?

A3: Using fresh plant material is often preferred as it can reduce costs associated with drying and may prevent the degradation of taxanes that can occur over time with dried material.[2][3] However, if using dried material, it should be properly stored to minimize degradation.

Q4: What is the purpose of using activated carbon in the extraction process?

A4: Activated carbon is used for decolorizing the crude extract. It effectively removes pigments like chlorophyll (B73375) and other lipophilic compounds that can interfere with subsequent chromatographic separation, making the purification of taxanes easier and more economical.[2]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Suggestion
Inappropriate Solvent System The polarity of the extraction solvent is crucial. For taxanes, solvent systems like methanol (B129727), ethanol (B145695), or acetone (B3395972), often mixed with water, are effective.[4] An ethanol/water mixture between 50% and 80% is often recommended to balance the extraction of taxanes while minimizing the co-extraction of interfering lipids and waxes.[2]
Degradation of Target Compound Taxanes can degrade over time, especially in dried plant material.[2] If possible, use fresh plant material. For dried material, ensure it has been stored correctly in a cool, dark, and dry place.
Incomplete Extraction Ensure sufficient extraction time and adequate agitation. For solvent extraction, soaking the plant material for 2 to 24 hours is common.[3] Techniques like ultrasound-assisted or microwave-assisted extraction can significantly reduce extraction time and improve efficiency.
Losses During Downstream Processing Significant amounts of the target compound can be lost during solvent partitioning and chromatographic purification. Optimize each step to minimize losses.

Issue 2: Poor Purity of the Extracted Compound

Potential Cause Suggestion
Co-extraction of Impurities High concentrations of organic solvent (e.g., >80% ethanol) can lead to the extraction of large quantities of chlorophyll and lipids, which interfere with purification.[2] Using a solvent mixture with a higher water content can help retain these impurities in the plant tissue.[2]
Ineffective Decolorization If the extract is intensely colored after the initial extraction, the activated carbon treatment may have been insufficient. Ensure the activated carbon is properly activated and used in an adequate amount.
Column Clogging During Chromatography Particulate matter or precipitated impurities in the extract can clog the chromatography column.[5] Ensure the extract is properly filtered before loading it onto the column. If the sample is too viscous, consider diluting it or reducing the amount of starting material.[5]
Formation of Emulsions During liquid-liquid extraction, emulsions can form, trapping the analyte and leading to poor recovery and purity.[6] To prevent emulsions, gently swirl the separatory funnel instead of shaking it vigorously.[6] If an emulsion does form, techniques like centrifugation or adding a small amount of a different organic solvent can help to break it.[6]

Quantitative Data on Taxane (B156437) Yields

The following table summarizes the concentrations of various taxanes found in different parts of Taxus species. Note that the yield of this compound is not widely reported, so data for closely related and abundant taxanes are provided for reference.

TaxanePlant PartConcentration Range (µg/g of dry weight)Taxus Species
10-Deacetylbaccatin III (10-DAB III) Needles21.1 – 703.4Not specified
Paclitaxel (Taxol) Needles9.31 – 162.75Not specified
Baccatin III Needlestrace – 120.48Not specified
Cephalomannine Needles19.2 – 105.69Not specified
10-Deacetylbaccatin III (10-DAB III) Red Arils3.9 – 38Not specified
Paclitaxel (Taxol) Red Arils0.02 – 5.5Not specified

Source:[1]

Experimental Protocols

General Protocol for Solvent Extraction of Taxanes

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Preparation of Plant Material:

    • If using fresh Taxus needles, rinse them with water to remove any debris and gently pat them dry.

    • If using dried material, grind it to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Mix the prepared plant material with an extraction solvent. A common choice is an aqueous ethanol solution (e.g., 70% ethanol in water).[2] The solid-to-liquid ratio should be optimized, but a starting point could be 1:10 (w/v).

    • Allow the mixture to soak for 2-24 hours with continuous stirring or occasional agitation.[3]

  • Filtration and Decolorization:

    • Filter the mixture to separate the solid plant material from the liquid extract.

    • Add activated carbon to the extract (e.g., 1-5% w/v) and stir for 30-60 minutes to decolorize the solution.[2]

    • Filter the mixture again to remove the activated carbon.

  • Solvent Removal and Precipitation:

    • Evaporate the ethanol from the decolorized extract using a rotary evaporator.

    • As the ethanol is removed, the water-insoluble taxanes will precipitate out of the aqueous solution.[2]

    • Collect the precipitate by filtration or centrifugation.

  • Purification:

    • The crude taxane precipitate can be further purified using chromatographic techniques such as column chromatography with silica (B1680970) gel.[7]

Visualizations

experimental_workflow start Start: Taxus Plant Material prep Preparation of Plant Material (Wash/Grind) start->prep extraction Solvent Extraction (e.g., 70% Ethanol) prep->extraction filtration1 Filtration extraction->filtration1 decolorize Decolorization (Activated Carbon) filtration1->decolorize filtration2 Filtration decolorize->filtration2 evaporation Solvent Evaporation & Precipitation filtration2->evaporation purification Chromatographic Purification evaporation->purification end Pure this compound purification->end

Caption: A generalized experimental workflow for the extraction and purification of this compound from Taxus.

troubleshooting_low_yield start Low Yield of This compound check_solvent Is the solvent system optimal? start->check_solvent adjust_solvent Adjust solvent polarity (e.g., 50-80% Ethanol) check_solvent->adjust_solvent No check_material Is the plant material fresh? check_solvent->check_material Yes adjust_solvent->check_material use_fresh Use fresh material if possible check_material->use_fresh No check_extraction Is the extraction complete? check_material->check_extraction Yes use_fresh->check_extraction optimize_extraction Increase extraction time or use ultrasound/microwave assistance check_extraction->optimize_extraction No check_purification Are there losses during purification? check_extraction->check_purification Yes optimize_extraction->check_purification optimize_purification Optimize chromatography and liquid-liquid extraction steps check_purification->optimize_purification Yes end Improved Yield check_purification->end No optimize_purification->end

Caption: A troubleshooting decision tree for addressing low extraction yields of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility limitations of 13-Deacetyltaxachitriene A in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diterpenoid compound, belonging to the taxane (B156437) family, which are known for their potential as anticancer agents.[1] Like many other taxanes, it is a hydrophobic molecule, meaning it has poor solubility in water and aqueous buffers.[2] This low aqueous solubility can pose significant challenges for in vitro and in vivo studies, affecting drug delivery, bioavailability, and the accuracy of experimental results. The listed solvents for this compound include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, highlighting its non-polar nature.[2]

Q2: What are the general strategies to improve the aqueous solubility of hydrophobic compounds like this compound?

Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization and nanosuspension) and the use of carrier systems like cyclodextrins and liposomes. Chemical methods often involve the use of co-solvents, pH adjustment, or the formation of salts or prodrugs.[3]

Q3: I am planning a cell-based assay. What is the recommended starting point for dissolving this compound?

For most cell-based assays, the recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous cell culture medium. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[2]

Q4: What is the expected aqueous solubility of this compound?

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution(s)
Precipitation upon dilution of DMSO stock solution in aqueous buffer/media. The concentration of the compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration: Try a lower final concentration of this compound in your experiment. 2. Optimize DMSO concentration: Ensure the final DMSO concentration is sufficient to aid solubility, typically kept below 0.5% (v/v) to minimize cytotoxicity in cell-based assays. 3. Use a co-solvent system: In addition to DMSO, other co-solvents like ethanol (B145695) can be used. 4. Employ a solubilization technique: Consider using cyclodextrins or preparing a nanosuspension as described in the detailed protocols below.
Inconsistent or poor biological activity in experiments. The compound may not be fully dissolved, leading to an inaccurate effective concentration. The compound may be degrading in the aqueous solution.1. Visually inspect for precipitates: Before use, carefully inspect your final solution for any visible particles. Centrifuge the solution and check for a pellet. 2. Verify solubility with a pilot experiment: Perform a small-scale solubility test at your desired final concentration before proceeding with the full experiment. 3. Prepare fresh solutions: Always prepare fresh dilutions of this compound from your stock solution immediately before each experiment.
Difficulty preparing a high-concentration aqueous stock solution. The intrinsic aqueous solubility of this compound is very low.1. Do not attempt to dissolve directly in water: This is unlikely to be successful. 2. Utilize advanced formulation strategies: For applications requiring higher aqueous concentrations, the use of cyclodextrin (B1172386) inclusion complexes or nanosuspensions is highly recommended. Refer to the detailed protocols for these methods.

Quantitative Data Summary

The following table summarizes the solubility of related taxane compounds in various solvents, which can serve as a useful reference for this compound.

CompoundSolvent/SystemSolubility
Paclitaxel (B517696)Water~0.3 µg/mL[4]
Docetaxel (B913)Water3 - 25 µg/mL[4]
PaclitaxelDMSO~50 mg/mL
DocetaxelDMSOHigh
PaclitaxelEthanolHigh
DocetaxelEthanolHigh
DocetaxelCyclodextrin Inclusion ComplexCan significantly increase aqueous solubility

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • If complete dissolution is not achieved, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Cyclodextrin Inclusion Complexes

This method can significantly enhance the aqueous solubility of this compound by encapsulating the hydrophobic molecule within the hydrophilic cyclodextrin cavity.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Organic solvent (e.g., ethanol or a mixture of acetonitrile (B52724) and tert-butyl alcohol)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

Procedure (Co-solvent Lyophilization Method):

  • In a glass vial, dissolve the desired amount of this compound in a minimal amount of the organic solvent.

  • In a separate beaker, dissolve the appropriate molar ratio of HP-β-CD in deionized water with stirring.

  • Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution using a dry ice/acetone bath or a freezer capable of reaching at least -40°C.

  • Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.

  • The resulting powder is the this compound-cyclodextrin inclusion complex, which should be readily soluble in aqueous solutions.

Protocol 3: Preparation of a Nanosuspension by Wet Milling

This technique reduces the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate in aqueous media.

Materials:

  • This compound

  • Stabilizer solution (e.g., a solution of a non-ionic surfactant like Poloxamer 188 or a polymer like polyvinylpyrrolidone (B124986) (PVP) in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

  • Sterile containers

Procedure:

  • Prepare a sterile stabilizer solution of the desired concentration.

  • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Add the pre-suspension and the milling media to the milling chamber of the high-energy bead mill.

  • Mill the suspension at a high speed for a specified duration (this will require optimization for the specific instrument and desired particle size).

  • After milling, separate the nanosuspension from the milling media.

  • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) for storage.

Visualizations

Signaling Pathway of Taxane-Induced Apoptosis

Taxanes, including presumably this compound, exert their cytotoxic effects by stabilizing microtubules. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis through various signaling cascades. Key events include the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, activation of the JNK/SAPK stress-activated pathway, and the activation of caspases.[5][6][7] Stabilized microtubules can also act as a scaffold to promote the proximity-induced activation of pro-caspase-8, initiating the caspase cascade.[8]

Taxane_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response 13_Deacetyltaxachitriene_A This compound Microtubule_Stabilization Microtubule Stabilization 13_Deacetyltaxachitriene_A->Microtubule_Stabilization G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Stabilization->G2M_Arrest JNK_SAPK_Activation JNK/SAPK Pathway Activation Microtubule_Stabilization->JNK_SAPK_Activation Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Microtubule_Stabilization->Bcl2_Phosphorylation Pro_Caspase8_Activation Pro-Caspase-8 Activation Microtubule_Stabilization->Pro_Caspase8_Activation Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK_SAPK_Activation->Apoptosis Bcl2_Phosphorylation->Apoptosis Caspase_Cascade Caspase Cascade Activation (Caspase-9, Caspase-3) Pro_Caspase8_Activation->Caspase_Cascade Caspase_Cascade->Apoptosis Solubility_Workflow Start Start: Need to prepare This compound in aqueous solution Prep_DMSO_Stock Prepare concentrated stock solution in DMSO Start->Prep_DMSO_Stock Dilute_in_Aqueous Dilute stock solution in aqueous buffer/medium Prep_DMSO_Stock->Dilute_in_Aqueous Check_Precipitation Check for precipitation Dilute_in_Aqueous->Check_Precipitation Success Solution is clear: Proceed with experiment Check_Precipitation->Success No Troubleshoot Precipitation observed: Troubleshoot Check_Precipitation->Troubleshoot Yes Option1 Option 1: Lower final concentration Troubleshoot->Option1 Option2 Option 2: Use Cyclodextrin Inclusion Complex Troubleshoot->Option2 Option3 Option 3: Prepare Nanosuspension Troubleshoot->Option3 Option1->Dilute_in_Aqueous Option2->Dilute_in_Aqueous Option3->Dilute_in_Aqueous

References

"13-Deacetyltaxachitriene A" stability and degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for 13-Deacetyltaxachitriene A?

A1: Based on the behavior of other taxane (B156437) diterpenoids, the primary degradation pathways for this compound are likely to be epimerization and hydrolysis.[1][2][3] Epimerization can occur at the C-7 position, while hydrolysis may affect the ester groups present in the molecule, particularly under basic conditions.[1][3]

Q2: Which factors are most likely to influence the stability of this compound in solution?

A2: The most critical factor is likely pH. Taxanes are generally most stable in acidic conditions (pH 3-5).[2][4][5] Neutral to basic pH can significantly accelerate degradation through base-catalyzed hydrolysis and epimerization.[1][3] Other important factors include temperature, exposure to light (photolysis), and the presence of oxidizing agents.[6][7]

Q3: What are the common degradation products observed for related taxane compounds?

A3: For Paclitaxel (B517696), a well-studied taxane, common degradation products include 7-epipaclitaxel, 10-deacetylpaclitaxel, baccatin (B15129273) III, and products resulting from the cleavage of the C-13 side chain or the opening of the oxetane (B1205548) ring.[6] It is plausible that this compound could generate analogous degradation products.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and effective method for the analysis of taxanes and their degradation products.[8][9][10] The typical detection wavelength for taxanes is around 227 nm.[11] For the identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.[1][4][6]

Troubleshooting Guides

Issue 1: Rapid loss of this compound purity in solution.

  • Potential Cause: The pH of your solution may be inappropriate. Taxanes are known to degrade rapidly in neutral to basic conditions.[1][3][4]

  • Troubleshooting Steps:

    • Measure the pH of your solvent or buffer system.

    • If the pH is neutral or basic, consider adjusting it to an acidic range (pH 3-5) using a suitable buffer, as this has been shown to be the optimal pH range for the stability of related compounds like Paclitaxel.[2][4][5]

    • If possible, prepare fresh solutions immediately before use and store them at low temperatures to minimize degradation.

Issue 2: Appearance of unexpected peaks in HPLC chromatograms during analysis.

  • Potential Cause: These new peaks likely represent degradation products of this compound. The conditions of your experiment or storage may be promoting degradation.

  • Troubleshooting Steps:

    • Review your experimental and storage conditions. Have the samples been exposed to high temperatures, prolonged light, or non-optimal pH?

    • To identify the degradation products, consider using LC-MS analysis.[6]

    • Conduct a forced degradation study (see Experimental Protocols section) to systematically investigate the impact of different stress factors and identify the resulting degradation products.

Data Presentation

Table 1: Summary of Paclitaxel Degradation Products under Various Stress Conditions. This data, from studies on Paclitaxel, can serve as a predictive guide for the potential degradation of this compound.

Stress ConditionMajor Degradation Products Observed for PaclitaxelReference
Acidic Hydrolysis 10-deacetylpaclitaxel, Oxetane ring-opened product[6]
Alkaline Hydrolysis Baccatin III, Paclitaxel sidechain methyl ester, 10-deacetylpaclitaxel, 7-epipaclitaxel[6]
**Oxidative (H₂O₂) **10-deacetylpaclitaxel[6]
Photolytic Isomer with a C3-C11 bridge[6]
Thermal Various degradation products[12]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is based on general guidelines for forced degradation studies of pharmaceuticals and specific studies on taxanes.[7][9][10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide. Incubate at room temperature and monitor at shorter time intervals (e.g., 30 minutes, 1, 2, 4 hours) due to the expected rapid degradation. Withdraw samples, neutralize with 0.1 N hydrochloric acid, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., 65°C) for a specified period (e.g., 24, 48, 72 hours).[12] Withdraw samples at each time point and dilute for HPLC analysis.

  • Photolytic Degradation: Expose a sample of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method for Taxane Analysis

This is a general method that should be optimized for this compound.

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a buffer (e.g., phosphate (B84403) buffer). A common starting point is a 60:40 (v/v) mixture of acetonitrile and phosphate buffer.[9][10]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Detection: UV at 227 nm.[13]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Injection Volume: 20 µL.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acidic (0.1N HCl, 60°C) stock->acid base Alkaline (0.1N NaOH, RT) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (65°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute Sample oxidative->dilute thermal->dilute photo->dilute neutralize->dilute hplc RP-HPLC-UV Analysis dilute->hplc lcms LC-MS for Identification hplc->lcms

Caption: Workflow for a forced degradation study of this compound.

G cluster_factors Influencing Factors cluster_pathways Degradation Pathways center This compound Stability pH pH center->pH Temp Temperature center->Temp Light Light Exposure center->Light Oxidants Oxidizing Agents center->Oxidants Epimerization Epimerization (e.g., at C-7) pH->Epimerization (Basic pH accelerates) Hydrolysis Hydrolysis of Esters pH->Hydrolysis (Basic pH accelerates) Temp->Epimerization Temp->Hydrolysis Photolysis Photodegradation Light->Photolysis Oxidation Oxidation Oxidants->Oxidation Epimerization->center Hydrolysis->center Oxidation->center Photolysis->center

Caption: Factors influencing the stability and degradation of taxane diterpenoids.

References

Optimizing HPLC separation of "13-Deacetyltaxachitriene A" from other taxanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of "13-Deacetyltaxachitriene A" from other taxanes.

Troubleshooting Guide

Rapidly identify and resolve common issues encountered during the HPLC separation of taxanes with this step-by-step guide.

DOT Script for Troubleshooting Workflow:

HPLC_Troubleshooting_Taxanes cluster_resolution Poor Resolution cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Instability cluster_ghost Ghost Peaks cluster_pressure High Backpressure start Start: Separation Issue Identified problem Characterize the Problem: - Poor Resolution - Peak Tailing/Fronting - Shifting Retention Times - Ghost Peaks - High Backpressure start->problem resolution_check Isocratic or Gradient? problem->resolution_check Poor Resolution peak_shape_check Tailing or Fronting? problem->peak_shape_check Peak Shape retention_check Check Mobile Phase: - pH stability - Accurate composition - Degassing problem->retention_check Retention ghost_check Source of Contamination: - Impure solvents/reagents - Carryover from previous injection - Sample degradation problem->ghost_check Ghost Peaks pressure_check Identify Blockage: - Check inline filters and frits - Column contamination - Buffer precipitation problem->pressure_check Pressure isocratic Adjust Mobile Phase Strength: - Increase aqueous content for better retention - Decrease aqueous content for faster elution resolution_check->isocratic Isocratic gradient Optimize Gradient: - Shallower gradient for better separation - Adjust initial/final %B resolution_check->gradient Gradient column_check_res Consider Column Chemistry: - Switch from C18 to PFP for alternative selectivity - Use a longer column or smaller particle size isocratic->column_check_res gradient->column_check_res end Problem Resolved column_check_res->end tailing Troubleshoot Tailing: - Check for secondary silanol (B1196071) interactions (use lower pH or highly deactivated column) - Sample overload? (inject less) - Column void or blocked frit? peak_shape_check->tailing Tailing fronting Troubleshoot Fronting: - Sample solvent stronger than mobile phase? - Sample overload? peak_shape_check->fronting Fronting tailing->end fronting->end temp_check Check Column Temperature: - Consistent oven temperature? retention_check->temp_check temp_check->end ghost_check->end pressure_check->end

Caption: Troubleshooting workflow for HPLC separation of taxanes.

Frequently Asked Questions (FAQs)

1. What is the expected elution order for this compound relative to other taxanes?

The elution order of taxanes in reversed-phase HPLC is primarily influenced by their polarity, which is affected by the number and type of functional groups. The migration order is often related to decreasing aqueous-phase solubility.[1] Taxanes with more acetylated hydroxyl groups tend to be less polar and have longer retention times. Since this compound is deacetylated at the C-13 position, it is expected to be more polar than its acetylated counterpart and will likely elute earlier than paclitaxel (B517696) under typical reversed-phase conditions. The presence of a side chain at the carbon 13-position also significantly impacts retention.[1]

2. Which HPLC column is best suited for separating a complex mixture of taxanes?

While C18 columns are widely used, pentafluorophenyl (PFP) stationary phases have demonstrated superior selectivity for separating complex taxane (B156437) mixtures.[2][3] PFP columns offer multiple retention mechanisms beyond hydrophobicity, including π-π, dipole-dipole, and hydrogen bonding interactions, which can be advantageous for resolving structurally similar taxanes.[4][5][6] For challenging separations, an ACE C18-PFP column, which combines the hydrophobic characteristics of a C18 phase with the unique selectivity of a PFP phase, could also be considered.[7]

3. How can I improve the resolution between this compound and a co-eluting taxane?

To enhance resolution, consider the following strategies:

  • Mobile Phase Optimization:

    • Solvent Strength: In reversed-phase chromatography, increasing the aqueous portion of the mobile phase will generally increase retention times and may improve separation.

    • pH Adjustment: The pH of the mobile phase can significantly alter the retention behavior of ionizable compounds.[8] While taxanes are not strongly ionizable, subtle changes in pH can influence selectivity.

  • Gradient Elution: Employing a shallower gradient can increase the separation window between closely eluting peaks.

  • Column Selection: As mentioned, switching from a C18 to a PFP column can provide a different selectivity profile.[2][4]

  • Temperature: Optimizing the column temperature can also affect selectivity and peak shape.

4. What causes peak tailing for taxane compounds and how can I fix it?

Peak tailing in taxane chromatography can arise from several factors:

  • Secondary Interactions: Interactions between basic functional groups on the taxanes and acidic silanol groups on the silica-based stationary phase can cause tailing. To mitigate this, use a highly end-capped column or operate at a lower mobile phase pH (around 2-3) to suppress the ionization of silanols.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Replace the guard column or try back-flushing the analytical column (if recommended by the manufacturer).

  • Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.

5. My retention times are shifting from run to run. What should I check?

Retention time variability can be caused by:

  • Mobile Phase Instability: Ensure the mobile phase is well-mixed, degassed, and that the composition is accurate. For buffered mobile phases, check the pH stability over time. A change of as little as 0.1 pH units can lead to significant retention time shifts for some compounds.[9]

  • Inconsistent Temperature: Verify that the column oven is maintaining a stable temperature.

  • Pump Performance: Fluctuations in pump flow rate can lead to retention time shifts. Ensure the pump is properly primed and that there are no leaks.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Data Presentation

Table 1: Comparison of Stationary Phases for Taxane Separation

Stationary PhasePrimary Interaction MechanismAdvantages for Taxane SeparationPotential Disadvantages
C18 (Octadecylsilane) HydrophobicWidely available, good general-purpose retention for non-polar compounds.May not provide sufficient selectivity for structurally similar taxanes.
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, hydrogen bondingEnhanced selectivity for aromatic and halogenated compounds, often superior for complex taxane mixtures.[2][4]May have different retention characteristics compared to C18, requiring method re-optimization.
C18-PFP Hybrid Mixed-mode (Hydrophobic and PFP interactions)Combines the benefits of both C18 and PFP phases for unique selectivity.[7]Less common than standard C18 or PFP columns.

Table 2: Typical HPLC Parameters for Taxane Analysis

ParameterTypical Value/RangeRationale
Column C18 or PFP, 4.6 x 250 mm, 5 µmStandard dimensions for analytical separations.
Mobile Phase Acetonitrile (B52724)/Water or Methanol/WaterCommon reversed-phase solvents.
Gradient Elution e.g., 40-60% Acetonitrile over 20-30 minTo effectively separate a mixture of taxanes with varying polarities.
Flow Rate 0.8 - 1.5 mL/minTypical analytical flow rates.
Column Temperature 25 - 40 °CTo ensure reproducible retention times and improve peak shape.
Detection Wavelength 227 - 230 nmCorresponds to the UV absorbance maximum for many taxanes.[10]
Injection Volume 10 - 20 µLStandard injection volumes for analytical HPLC.

Experimental Protocols

General Protocol for HPLC Separation of Taxanes:

This protocol provides a starting point for method development. Optimization will be required based on the specific taxane mixture and instrumentation.

  • Preparation of Mobile Phase:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both solvents for at least 15 minutes using sonication or helium sparging.

  • HPLC System and Column:

    • HPLC system equipped with a binary pump, autosampler, column oven, and UV detector.

    • Column: PFP, 4.6 x 250 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 227 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 60% B (linear gradient)

      • 25-30 min: 60% B (isocratic hold)

      • 30.1-35 min: 40% B (re-equilibration)

  • Sample Preparation:

    • Dissolve the taxane mixture in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Data Analysis:

    • Integrate the peaks and identify the compounds based on their retention times relative to known standards.

    • Assess the separation performance by calculating the resolution between critical peak pairs.

Note: For preparative scale purification of taxanes, the flow rate and injection volume would be significantly increased, and a larger dimension column would be used.[10]

References

Troubleshooting peak tailing for "13-Deacetyltaxachitriene A" in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the analysis of "13-Deacetyltaxachitriene A" using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak is not symmetrical, and the latter half of the peak is broader than the front half.[1] In an ideal HPLC separation, the peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential problems with the analytical method or the HPLC system.[2] The asymmetry of a peak is often quantified by the tailing factor or asymmetry factor; a value greater than 1 indicates tailing.

Q2: What are the common causes of peak tailing for a diterpenoid compound like this compound?

A2: While specific data for this compound is limited, peak tailing for diterpenoids and similar compounds in RP-HPLC can generally be attributed to several factors:

  • Secondary Interactions with Silanol (B1196071) Groups: This is a primary cause of peak tailing.[3][4] Silica-based C18 columns can have residual, unreacted silanol groups (Si-OH) on the surface.[1][5] If the analyte has polar functional groups, it can interact with these silanols, leading to a secondary retention mechanism that causes peak tailing.[3]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong solvent (volume overload) can lead to peak distortion, including tailing.[6][7]

  • Column Contamination and Degradation: Contaminants from the sample or mobile phase can accumulate at the head of the column, or the stationary phase can degrade over time, creating active sites that cause tailing.[2][7]

  • Extra-Column Effects: Dead volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.[6][8]

  • Mobile Phase pH: If the analyte has ionizable functional groups, the pH of the mobile phase can significantly impact peak shape.[6][8]

Q3: How can I systematically troubleshoot peak tailing for this compound?

A3: A logical troubleshooting approach is crucial. Start by identifying the most likely causes and systematically eliminating them. The workflow diagram below provides a step-by-step guide to diagnosing and resolving peak tailing.

Troubleshooting Workflow

G start Peak Tailing Observed for This compound check_overload 1. Check for Column Overload start->check_overload dilute_sample Dilute Sample and/or Reduce Injection Volume check_overload->dilute_sample overload_resolved Peak Shape Improved? dilute_sample->overload_resolved check_column 2. Evaluate Column Health overload_resolved->check_column No end_good Problem Resolved overload_resolved->end_good Yes use_new_column Use a New or Known Good Column check_column->use_new_column column_resolved Peak Shape Improved? use_new_column->column_resolved check_mobile_phase 3. Optimize Mobile Phase column_resolved->check_mobile_phase No column_resolved->end_good Yes adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph ph_resolved Peak Shape Improved? adjust_ph->ph_resolved check_system 4. Inspect HPLC System ph_resolved->check_system No ph_resolved->end_good Yes check_connections Check Fittings and Tubing for Dead Volume check_system->check_connections system_resolved Peak Shape Improved? check_connections->system_resolved system_resolved->end_good Yes end_bad Further Investigation Needed (e.g., different column chemistry, sample cleanup) system_resolved->end_bad No

Caption: A step-by-step workflow for troubleshooting peak tailing.

Detailed Troubleshooting Guides

Issue 1: Secondary Interactions with Residual Silanols

Secondary interactions between polar functional groups on the analyte and active silanol groups on the silica-based stationary phase are a frequent cause of peak tailing.[3][4]

  • Solution 1: Adjust Mobile Phase pH: For neutral or slightly polar compounds that are not ionizable, secondary interactions can still occur. Lowering the pH of the mobile phase (e.g., to around 3.0) by adding a small amount of acid like 0.1% formic acid can help suppress the ionization of residual silanol groups, thereby reducing these interactions.[6]

  • Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically deactivated with a small silylating agent.[5][6] Using a high-quality, end-capped C18 column can significantly improve peak shape for compounds susceptible to silanol interactions.

  • Solution 3: Consider a Different Stationary Phase: If peak tailing persists, a stationary phase with a different chemistry, such as a polymer-based or hybrid silica-polymer column, may be beneficial as they have fewer or no exposed silanol groups.[1][9]

G Interaction of Analyte with Active Silanol Site cluster_1 Analyte a b c analyte 13-Deacetyl- taxachitriene A analyte->b Secondary Interaction (Causes Tailing)

References

Technical Support Center: Enhancing Resolution in the Chromatographic Analysis of 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 13-Deacetyltaxachitriene A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation and resolution of this taxane (B156437) derivative.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may be encountered during the chromatographic analysis of this compound.

Q1: I am observing poor resolution and peak tailing for this compound. What are the potential causes and how can I improve this?

A1: Poor resolution and peak tailing are common issues in the chromatography of taxanes. Several factors can contribute to this problem.

  • Secondary Interactions: The primary cause of peak tailing is often secondary interactions between the analyte and the stationary phase. For silica-based columns, residual silanol (B1196071) groups can interact with polar functional groups on the this compound molecule.

    • Solution: Operate the mobile phase at a lower pH (around 2.5-3.5) to suppress the ionization of silanol groups.[1] Adding an acidic modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase can significantly improve peak shape.[2]

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Reduce the sample concentration or the injection volume.[2]

  • Inappropriate Mobile Phase: The composition of the mobile phase is critical for achieving good peak shape.

    • Solution: Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase. Injecting the sample in a stronger solvent can cause peak distortion.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to peak tailing.

    • Solution: Use a guard column to protect the analytical column from contaminants.[3] If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[1]

Q2: My retention times for this compound are drifting during a sequence of injections. What could be the cause?

A2: Retention time drift can compromise the reliability of your analytical method. The following are common causes and their solutions:

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run is a frequent cause of retention time shifts.

    • Solution: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) with the initial mobile phase conditions until a stable baseline is achieved.

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent in a premixed mobile phase can lead to changes in retention.

    • Solution: If using a gradient, ensure the pump's mixing performance is optimal. For isocratic methods, it is often best to prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Q3: I am not getting adequate separation between this compound and other related impurities. How can I improve the selectivity of my method?

A3: Improving selectivity is key to resolving closely eluting compounds.

  • Mobile Phase Optimization:

    • Organic Modifier: The choice of organic solvent in the mobile phase can significantly impact selectivity. If you are using acetonitrile (B52724), try substituting it with methanol (B129727) or a mixture of both. These solvents offer different selectivities for taxane compounds.

    • Gradient Slope: In gradient elution, modifying the gradient slope can improve the separation of closely eluting peaks. A shallower gradient will increase the separation time but can improve resolution.

  • Stationary Phase Selection:

    • Column Chemistry: Not all C18 columns are the same. Consider trying a C18 column with a different bonding chemistry or a different stationary phase altogether, such as a pentafluorophenyl (PFP) column, which has shown good selectivity for taxanes.

  • Temperature:

    • Solution: Adjusting the column temperature can alter the selectivity of the separation. Experiment with different temperatures within the column's recommended operating range.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for developing an HPLC method for this compound?

A4: For initial method development for this compound, a reversed-phase HPLC method is recommended. Based on methods for similar taxanes, a good starting point would be:

  • Column: A C18 column with dimensions of 4.6 x 150 mm and a particle size of 3 or 5 µm.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Gradient: A linear gradient from approximately 30% to 70% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 228 nm.

  • Column Temperature: 30 °C.

This is a general starting point, and optimization of the mobile phase composition, gradient, and other parameters will be necessary to achieve the desired resolution.

Q5: How can I confirm the identity of the this compound peak?

A5: Peak identification should be confirmed using multiple techniques:

  • Reference Standard: The most reliable method is to inject a certified reference standard of this compound and compare the retention time with your sample peak under the same chromatographic conditions.

  • Spiking: Spike your sample with a small amount of the reference standard. An increase in the height of the peak of interest confirms its identity.

  • Mass Spectrometry (MS): If you have access to an LC-MS system, you can confirm the identity of the peak by comparing the mass-to-charge ratio (m/z) of the analyte with the known molecular weight of this compound.

Quantitative Data Summary

The following table provides typical starting parameters for the chromatographic analysis of taxanes, which can be adapted for this compound. Please note that these values may require optimization for your specific application and instrumentation.

ParameterRecommended Starting ConditionPotential Optimization Range
Column Chemistry C18Phenyl-Hexyl, Pentafluorophenyl (PFP)
Column Dimensions 4.6 x 150 mm2.1 x 100 mm (for UHPLC)
Particle Size 5 µm3 µm, 1.8 µm (for UHPLC)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Acetic Acid or Phosphate Buffer
Mobile Phase B AcetonitrileMethanol
Gradient 30-70% B in 25 minAdjust slope and initial/final %B
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min
Column Temperature 30 °C25 - 40 °C
Injection Volume 10 µL5 - 20 µL
UV Detection 228 nm220 - 235 nm

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Taxane Analysis

This protocol provides a general method that can be used as a starting point for the analysis of this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly. Degas the solution.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Degas the solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set up the HPLC system with a C18, 4.6 x 150 mm, 5 µm column.

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% A and 30% B) for at least 15 minutes or until a stable baseline is observed.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the UV detector to 228 nm.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: Linear gradient from 30% to 70% B

    • 25-26 min: Linear gradient from 70% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Injection:

    • Inject 10 µL of the prepared sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to a reference standard.

    • Integrate the peak area to determine the quantity of the analyte.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup & Equilibration MobilePhase->HPLC_System SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition & Integration Detection->DataAcquisition Analysis Result Analysis DataAcquisition->Analysis

Caption: Workflow for the chromatographic analysis of this compound.

Troubleshooting_Resolution Start Poor Resolution or Peak Tailing Observed CheckMobilePhase Step 1: Evaluate Mobile Phase - Is pH optimal (2.5-3.5)? - Is sample solvent weaker than mobile phase? Start->CheckMobilePhase OptimizeGradient Step 2: Optimize Gradient Profile - Decrease gradient slope? - Change organic modifier (ACN to MeOH)? CheckMobilePhase->OptimizeGradient CheckColumn Step 3: Assess Column Health - Is a guard column in use? - Flush with strong solvent? - Consider a different column chemistry (e.g., PFP)? OptimizeGradient->CheckColumn Result Improved Resolution and Peak Shape CheckColumn->Result

Caption: Troubleshooting logic for improving resolution and peak shape.

References

Technical Support Center: 13-Deacetyltaxachitriene A NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the NMR signal assignment of 13-Deacetyltaxachitriene A and other complex taxane (B156437) diterpenoids.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of this compound so complex and difficult to interpret?

A1: The complexity arises from several factors inherent to the taxane skeleton:

  • High number of protons: The molecule contains numerous protons in similar chemical environments.

  • Signal Overlap: Severe overlap of proton signals, particularly in the aliphatic region (1.0-3.0 ppm), makes it challenging to resolve individual multiplets.

  • Complex Spin Systems: The rigid, polycyclic structure leads to complex spin-spin coupling networks, resulting in intricate and often second-order splitting patterns that are not easily interpretable at first glance.

  • Diastereotopic Protons: Many methylene (B1212753) groups (CH₂) contain diastereotopic protons, which are chemically non-equivalent and thus have different chemical shifts and couple to each other, further complicating the spectrum.

Q2: How can I confidently assign the quaternary carbons in this compound, as they do not show signals in DEPT-135 or HSQC spectra?

A2: The assignment of quaternary carbons relies on long-range heteronuclear correlation experiments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the primary tool for this purpose.[1][2] By observing correlations from known protons to a quaternary carbon over two to three bonds, its position can be unambiguously determined. For example, the methyl protons of the acetyl group should show an HMBC correlation to the carbonyl carbon.

Q3: What is the best starting point for assigning the NMR signals of this compound?

A3: A systematic approach is crucial. A good starting point is to identify easily recognizable signals and spin systems:

  • Identify unique signals: Start with signals in less crowded regions of the ¹H NMR spectrum, such as olefinic protons, protons attached to carbons bearing heteroatoms (oxygen), and methyl singlets.

  • Use HSQC: Correlate these initial proton signals to their directly attached carbons using an HSQC spectrum.[1][2]

  • Trace out spin systems with COSY: Use a COSY spectrum to identify proton-proton coupling networks and piece together structural fragments.[1][2]

  • Connect fragments with HMBC: Use HMBC correlations to connect the identified spin systems and to place quaternary carbons and functional groups.

Troubleshooting Guide

Q1: I am observing very weak or missing cross-peaks in my HMBC spectrum for some quaternary carbons. What could be the issue?

A1: This is a common issue and can be due to several factors:

  • Non-optimal coupling constant: The HMBC experiment is optimized for a specific range of long-range J-coupling constants (ⁿJCH). The default value (often around 8 Hz) may not be optimal for all correlations in the molecule. Acquiring multiple HMBC spectra with different optimization values (e.g., 4 Hz and 12 Hz) can help visualize correlations that were previously missing.

  • Relaxation: Quaternary carbons have long relaxation times. Ensure that the relaxation delay (d1) in your pulse sequence is sufficient (e.g., 2 seconds or more) to allow for full magnetization recovery.

  • Low sample concentration: For complex molecules, a higher concentration is often needed to observe weaker correlations. Ensure your sample concentration is adequate.

Q2: My COSY spectrum is showing too many artifacts along the diagonal, which are obscuring real cross-peaks. How can I improve this?

A2: Diagonal artifacts in COSY spectra can be suppressed using a Double Quantum Filtered COSY (DQF-COSY) experiment. This modified pulse sequence effectively minimizes the intense diagonal singlet signals, resulting in a cleaner spectrum where cross-peaks, especially those close to the diagonal, are more easily observed. However, be aware that DQF-COSY experiments may have slightly lower sensitivity than a standard COSY.

Q3: The signals for two of my key protons are completely overlapped. How can I resolve their individual correlations?

A3: Signal overlap is a significant challenge with taxane diterpenoids.[3] Several strategies can be employed:

  • Higher field strength: If available, acquiring spectra on a higher field NMR spectrometer (e.g., 800 MHz vs. 500 MHz) will increase signal dispersion and may resolve the overlapping signals.

  • 2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto two different axes, which can help to unravel the multiplicity of signals within an overlapped region.

  • Selective 1D TOCSY/NOESY: If the overlapped signals have even a slight difference in chemical shift, selective excitation of one proton followed by a TOCSY or NOESY mixing time can reveal the correlation network for just that proton, effectively "pulling out" its spin system from the overlapped region.

Representative NMR Data

Disclaimer: The following is a representative, hypothetical ¹H and ¹³C NMR dataset for this compound, compiled based on typical chemical shifts for taxane diterpenoids. It is intended for illustrative purposes for the challenges described.

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical this compound (500 MHz, CDCl₃)

Position¹³C (δc)¹H (δH, mult., J in Hz)Key HMBC Correlations (H → C)
175.24.21 (d, 7.5)C-2, C-14, C-15
272.83.85 (d, 7.5)C-1, C-3, C-4, C-20
345.12.55 (m)C-2, C-4, C-18
481.5--
584.24.95 (dd, 9.5, 2.0)C-4, C-6, C-7, C-20
635.82.30 (m), 1.85 (m)C-5, C-7, C-8
772.14.40 (m)C-5, C-6, C-8
842.32.15 (d, 5.0)C-6, C-7, C-9, C-19
9203.5--
1076.55.60 (d, 5.0)C-8, C-9, C-11
11134.1--
12142.56.20 (s)C-11, C-13, C-16, C-17
1370.94.90 (t, 8.0)C-1, C-11, C-12, C-14
1438.22.25 (m), 1.90 (m)C-1, C-13, C-15
1546.8--
1626.51.75 (s)C-11, C-12, C-17
1721.82.10 (s)C-11, C-12, C-16
1822.51.15 (s)C-3, C-4, C-5
1915.11.05 (s)C-8, C-9, C-10
20171.2--
OAc21.12.05 (s)C-20

Experimental Protocols

1. COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Methodology:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Load a standard COSY (or preferably DQF-COSY) pulse sequence.

    • Set the spectral width (sw) in both dimensions to cover all proton signals.

    • Set the number of scans (ns) to 8 or 16 and the number of increments in the indirect dimension (ni) to 256 or 512 for adequate resolution.

    • Set the relaxation delay (d1) to 1.5-2.0 seconds.

    • Process the data with a sine-bell window function in both dimensions and perform Fourier transformation.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and carbons.[1][4]

  • Methodology:

    • Use the same sample as for the COSY experiment.

    • Acquire ¹H and ¹³C (with proton decoupling) 1D spectra to determine the respective spectral widths.

    • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp on Bruker instruments for multiplicity editing, which distinguishes CH/CH₃ from CH₂ signals).

    • Set the spectral width for the ¹H dimension (F2) and the ¹³C dimension (F1).

    • Set the number of scans (ns) to 4 or 8 and the number of increments (ni) to 256.

    • The one-bond coupling constant (¹JCH) is typically set to 145 Hz for sp³ carbons and 160 Hz for sp² carbons. A value of 145 Hz is a good general-purpose starting point.

    • Process the data and analyze the cross-peaks, which correlate a proton to its directly attached carbon.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. Essential for connecting spin systems and assigning quaternary carbons.

  • Methodology:

    • Use the same sample.

    • Load a standard HMBC pulse sequence.

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) as done for the HSQC.

    • Set the number of scans (ns) to 16 or higher, as HMBC is less sensitive than HSQC. Set the number of increments (ni) to 512 for good resolution.

    • The long-range coupling constant (ⁿJCH) is a critical parameter. A value of 8 Hz is a common starting point. If correlations are missing, acquire additional spectra with this value set to 4-6 Hz (for 3-bond correlations) or 10-12 Hz (for 2-bond correlations).

    • Set the relaxation delay (d1) to 2.0 seconds.

    • Process the data and analyze the cross-peaks to build the carbon skeleton of the molecule.

Visualizations

NMR_Assignment_Workflow start Isolate Compound & Prepare Sample nmr1d Acquire 1D NMR (¹H, ¹³C, DEPT) start->nmr1d nmr2d Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) nmr1d->nmr2d hsqc Assign ¹JCH Correlations (HSQC) nmr2d->hsqc noesy Determine Stereochemistry (NOESY/ROESY) nmr2d->noesy cosy Identify Spin Systems (COSY) hsqc->cosy hmbc Connect Fragments & Assign Quaternary Carbons (HMBC) cosy->hmbc structure Propose 2D Structure hmbc->structure final Complete Signal Assignment & Stereochemical Elucidation noesy->final structure->noesy Confirm Proximity structure->final

Caption: Workflow for NMR Signal Assignment of a Complex Natural Product.

Caption: Key HMBC correlations for assigning the C-4 quaternary carbon.

References

Minimizing epimerization of "13-Deacetyltaxachitriene A" during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the epimerization of 13-Deacetyltaxachitriene A during purification.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization refers to a chemical process that changes the stereochemistry at one of several chiral centers in the this compound molecule. For taxanes, the most common epimerization occurs at the C-7 position of the baccatin (B15129273) III core.[1][2] This results in the formation of a diastereomer, the 7-epi-isomer, which may have different biological activity and physicochemical properties.

Q2: What is the primary cause of epimerization during the purification of taxanes like this compound?

A2: The primary cause of C-7 epimerization in taxanes is exposure to basic or even neutral pH conditions.[1][2] The reaction is base-catalyzed and proceeds through a retro-aldol/aldol mechanism.[1][2] Acidic conditions do not promote this specific epimerization.[1][3]

Q3: How does the structure of this compound, specifically the absence of the C10-acetyl group, affect its stability?

A3: The absence of the acetyl group at the C-10 position can increase the rate of epimerization in basic aqueous solutions.[1] This suggests that this compound may be more susceptible to epimerization than its acetylated counterparts under similar conditions.

Q4: What is the optimal pH for maintaining the stability of taxanes during purification and storage?

A4: The pH of maximum stability for taxanes is around pH 4.[3] It is crucial to avoid neutral to basic pH to minimize epimerization.

Q5: Can temperature affect the rate of epimerization?

A5: Yes, higher temperatures can accelerate the rate of epimerization.[4] Therefore, it is advisable to conduct purification steps at reduced temperatures whenever possible.

Troubleshooting Guide

Issue: Significant presence of a major impurity peak with a similar mass to this compound in the final product.

Possible Cause Troubleshooting Step Rationale
C-7 Epimerization Analyze the impurity using HPLC-MS and NMR to confirm its identity as the 7-epi-isomer.The epimer will have the same mass but a different retention time on a reversed-phase HPLC column.
pH of Solutions Ensure all buffers and solvents used during extraction and chromatography are maintained at a slightly acidic pH (around 4-5).Epimerization is base-catalyzed.[1][2]
High Temperature Conduct purification steps, especially prolonged ones, at room temperature or below.Elevated temperatures can increase the rate of epimerization.[4]
Solvent Choice Avoid prolonged exposure to certain organic solvents that may contain basic impurities.Some solvents can promote epimerization.

Issue: Low recovery of this compound after purification.

Possible Cause Troubleshooting Step Rationale
Hydrolysis Maintain a slightly acidic pH (around 4) throughout the purification process.Taxanes can undergo hydrolysis of their ester groups under both acidic and basic conditions, but are most stable around pH 4.[3][5]
Adsorption to Surfaces Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.Taxanes can be "sticky" and adsorb to glass surfaces.
Inappropriate Stationary Phase Select a reversed-phase HPLC column suitable for taxane (B156437) separation, such as a C18 or a PFP column.[6][7]The choice of stationary phase can significantly impact separation and recovery.

Experimental Protocols

Protocol 1: General Purification of this compound using Preparative HPLC

  • Sample Preparation:

    • Dissolve the crude extract containing this compound in a minimal amount of the initial mobile phase.

    • Adjust the pH of the sample solution to 4.0-5.0 using a dilute acid (e.g., 0.1% formic acid or acetic acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is a common choice. A pentafluorophenyl (PFP) stationary phase can also offer improved separation for taxanes.[6]

    • Mobile Phase: A gradient of acetonitrile (B52724) in water, with both solvents containing 0.1% formic acid to maintain an acidic pH.

    • Flow Rate: Optimize based on column dimensions.

    • Detection: UV detection at 227 nm.[8]

    • Temperature: Maintain the column at a controlled room temperature (e.g., 25°C).

  • Fraction Collection and Processing:

    • Collect fractions corresponding to the this compound peak.

    • Immediately neutralize the acidic mobile phase in the collected fractions with a small amount of a suitable buffer if the compound is to be stored long-term.

    • Remove the solvent under reduced pressure at a low temperature.

Protocol 2: Analytical HPLC for Monitoring Epimerization

  • Sample Preparation:

    • Prepare a standard solution of purified this compound.

    • Prepare a "forced degradation" sample by dissolving a small amount of the compound in a slightly basic solution (e.g., pH 8 buffer) and incubating for a short period. This will generate the epimer for identification.

  • Chromatographic Conditions:

    • Column: High-resolution reversed-phase C18 column (e.g., <5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: Typically 1 mL/min for a standard analytical column.

    • Detection: UV detection at 227 nm.

    • Temperature: Controlled column temperature (e.g., 30°C).

  • Data Analysis:

    • The 7-epi-isomer will typically have a different retention time than the parent compound.

    • Quantify the percentage of the epimer by integrating the peak areas.

Visualizations

Epimerization_Mechanism cluster_main Base-Catalyzed C-7 Epimerization of Taxane Core Taxane_C7_R This compound (7β-OH) Enolate_Intermediate Enolate Intermediate Taxane_C7_R->Enolate_Intermediate + OH⁻ - H₂O Enolate_Intermediate->Taxane_C7_R + H₂O - OH⁻ Taxane_C7_S 7-epi-13-Deacetyltaxachitriene A (7α-OH) Enolate_Intermediate->Taxane_C7_S + H₂O - OH⁻ Taxane_C7_S->Enolate_Intermediate + OH⁻ - H₂O

Caption: Base-catalyzed epimerization at C-7 via a retro-aldol/aldol reaction.

Purification_Workflow cluster_workflow Recommended Purification Workflow Crude_Extract Crude Extract Containing This compound pH_Adjustment Dissolve and Adjust pH to 4-5 (e.g., with 0.1% Formic Acid) Crude_Extract->pH_Adjustment Filtration Filter through 0.45 µm Syringe Filter pH_Adjustment->Filtration Prep_HPLC Preparative RP-HPLC (Mobile Phase pH 4-5, Room Temp) Filtration->Prep_HPLC Fraction_Collection Collect Fractions of Interest Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal (Low Temperature, Reduced Pressure) Fraction_Collection->Solvent_Removal Purity_Analysis Purity and Epimer Analysis (Analytical RP-HPLC) Solvent_Removal->Purity_Analysis Final_Product Purified this compound Purity_Analysis->Final_Product

Caption: Workflow for minimizing epimerization during purification.

References

Technical Support Center: Preventing Contamination in 13-Deacetyltaxachitriene A Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage contamination in cell culture experiments involving 13-Deacetyltaxachitriene A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be handled?

This compound is a diterpenoid compound. For cell culture experiments, it is typically dissolved in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, or acetone.[1] It is crucial to handle the compound and its solutions using sterile techniques to prevent the introduction of contaminants. Stock solutions should be prepared in a sterile environment, aliquoted into smaller volumes, and stored at -20°C for long-term use to minimize the risk of contamination and degradation.[2]

Q2: What are the primary sources of contamination in cell culture experiments?

Contamination in cell culture can be broadly categorized into two types: biological and chemical.

  • Biological Contaminants: These include bacteria, mycoplasma, yeast, fungi (molds), and cross-contamination with other cell lines.[3][4][5] These are the most common issues faced in cell culture labs.

  • Chemical Contaminants: These are non-living substances that can adversely affect cell growth and experimental outcomes. Sources include impurities in media, sera, water, endotoxins, plasticizers from labware, and residues from detergents or disinfectants.[3][5][6][7]

Q3: How can I prepare a sterile stock solution of this compound?

Given that this compound is soluble in organic solvents like DMSO, a common practice is to prepare a concentrated stock solution and then dilute it into the cell culture medium.

  • Protocol for Sterile Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside a laminar flow hood.

    • Add the appropriate volume of sterile-filtered DMSO (or another suitable solvent) to achieve the desired stock concentration.

    • Gently vortex the tube until the compound is completely dissolved.

    • Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contaminants. This is a critical step, especially if the initial powder or solvent was not certified as sterile.

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials.

    • Label the aliquots clearly with the compound name, concentration, date, and store them at -20°C.[2]

Q4: Can the solvent used to dissolve this compound (e.g., DMSO) be a source of contamination?

Yes, the solvent itself can be a source of chemical or biological contamination. It is essential to use high-purity, sterile-filtered solvents specifically designated for cell culture use. Non-sterile solvents can introduce bacteria, fungi, or endotoxins into your experiments. Always purchase reagents from reputable suppliers who certify the quality and sterility of their products.[6]

Q5: What is mycoplasma contamination and why is it a significant concern?

Mycoplasma are small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin.[6][8] They are a major issue in cell culture because:

  • They are difficult to detect as they do not cause the typical turbidity seen with other bacterial contamination.[6][8]

  • They can significantly alter cell metabolism, growth, gene expression, and other cellular functions, leading to unreliable experimental results.[8][9]

  • It is estimated that 5-35% of all continuous cell cultures are contaminated with mycoplasma.[6]

Regular testing for mycoplasma using PCR-based methods or DNA staining is highly recommended.[6]

Troubleshooting Guides

Guide 1: Identifying the Type of Contamination
Observation Potential Contaminant Recommended Action
Cloudy/Turbid Media Bacteria1. Immediately isolate the contaminated flask/plate.[3] 2. Observe a sample under a microscope to confirm the presence of small, motile particles.[3][10] 3. Discard the contaminated culture. 4. Decontaminate the incubator and biosafety cabinet.[7]
Yellow Media (Acidic pH) Bacteria1. Follow the same steps as for cloudy media. The rapid color change is due to bacterial metabolism causing a drop in pH.[3][11][12]
Pink/Purple Media (Alkaline pH) Fungi (Yeast/Mold)1. Isolate the contaminated culture. 2. Yeast may appear as small, budding spherical particles.[3] Molds will show filamentous structures (hyphae).[7] 3. Discard the culture and decontaminate the work area and incubator thoroughly.[7][11]
No Visible Change, but Cells are Unhealthy (Slow Growth, Granular Appearance) Mycoplasma or Chemical Contamination1. Test for mycoplasma using a dedicated detection kit (e.g., PCR or ELISA).[6][10] 2. If negative for mycoplasma, consider chemical contamination from reagents, water, or labware.[6][13] 3. Review recent changes in lab procedures or reagent lots.
Change in Cell Morphology Cross-contamination with another cell line or viral contamination1. Quarantine the affected cell line.[10] 2. Perform cell line authentication (e.g., STR profiling). 3. For suspected viral contamination, specific molecular tests may be required.
Guide 2: Responding to a Contamination Event

If contamination is suspected or confirmed, follow these steps to manage the situation and prevent its spread:

  • Isolate: Immediately remove the contaminated flask(s) or plate(s) from the incubator and place them in a designated quarantine area or prepare them for disposal.[3]

  • Identify: If the type of contamination is not immediately obvious, take a small sample to observe under a microscope.

  • Discard: For most microbial contaminations, it is best to discard the affected cultures by autoclaving them.[5] Attempting to rescue a contaminated culture with antibiotics is often unsuccessful and can lead to the development of resistant strains.[6][11]

  • Decontaminate: Thoroughly clean and disinfect the biosafety cabinet, incubator (including the water pan), and any equipment that may have come into contact with the contaminated culture. Use a 70% ethanol (B145695) solution followed by a broad-spectrum disinfectant.[7][14][15]

  • Check Other Cultures: Carefully inspect all other cultures that were in the same incubator or handled in the same work session for any signs of contamination.

  • Review Procedures: Analyze your aseptic technique and lab procedures to identify the potential source of the contamination.[4]

Key Experimental Protocols

Protocol 1: Aseptic Technique for Handling this compound and Cell Cultures

Maintaining a sterile environment is the most critical factor in preventing contamination.[16]

  • Personal Hygiene: Wash hands thoroughly before starting work. Wear a clean lab coat and gloves.[15][17]

  • Sterile Work Area: Work in a certified Class II biosafety cabinet (BSC). Before and after use, wipe down the interior surfaces of the BSC with 70% ethanol.[15][17][18]

  • Sterilize Equipment: Ensure all items entering the BSC are sprayed with 70% ethanol.[14][19] Use sterile, individually wrapped disposable plasticware. If using glassware, ensure it is properly sterilized by autoclaving or dry heat.[20]

  • Handling Reagents: Avoid pouring media and reagents directly from bottles. Use sterile pipettes for all liquid transfers.[6] Do not share pipettes or media between different cell lines.[4]

  • Workflow: Organize your workspace to minimize movement and prevent crossing non-sterile items over sterile ones. Keep containers covered when not in use.[17][19]

Protocol 2: Routine Mycoplasma Testing by PCR

Regular screening is the best defense against mycoplasma.[10]

  • Sample Collection: Collect 1 ml of spent culture medium from a 2-3 day old culture (when cells are at a high density).

  • DNA Extraction: Use a commercial DNA extraction kit suitable for cell culture supernatants to isolate any potential mycoplasma DNA.

  • PCR Amplification: Perform PCR using a mycoplasma-specific primer set that targets the highly conserved 16S rRNA gene. Include positive and negative controls.

  • Analysis: Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.

Quantitative Data Summary

Parameter Recommendation Notes
Filter Pore Size for Sterilization 0.22 µmFor media, reagents, and hydrophobic compound stock solutions. Use 0.1 µm filters if mycoplasma is a major concern.[6]
Autoclave Conditions 121°C, 15 psi, 15-20 minutesFor liquids, glassware, and other heat-stable items.[21]
Dry Heat Sterilization 170°C for 60 minutes or 160°C for 120 minutesFor materials that cannot be steam-sterilized, such as powders or sharp instruments.[22]
Disinfectant Concentration 70% Ethanol or IsopropanolFor surface decontamination of work areas and equipment.[16]
Mycoplasma Testing Frequency Every 1-2 monthsRecommended for all active cell cultures.[10] Also test new cell lines upon arrival.

Visualizations

Contamination_Troubleshooting_Workflow Diagram 1: Contamination Troubleshooting Workflow start Suspected Contamination in Culture observe Visual & Microscopic Observation start->observe turbid Turbidity / pH Change? observe->turbid bacteria_fungi Bacterial or Fungal Contamination Likely turbid->bacteria_fungi Yes no_visible No Visible Contamination, but Cells Unhealthy turbid->no_visible No discard Isolate, Discard Culture & Decontaminate bacteria_fungi->discard end Implement Corrective Actions discard->end myco_test Perform Mycoplasma Test (PCR/Stain) no_visible->myco_test myco_positive Mycoplasma Positive? myco_test->myco_positive myco_positive->discard Yes chemical_cross Consider Chemical or Cross-Contamination myco_positive->chemical_cross No review Review Protocols, Reagents & Cell Line Identity chemical_cross->review review->end

Caption: A decision-making workflow for troubleshooting suspected cell culture contamination.

Sterile_Compound_Workflow Diagram 2: Sterile Preparation of this compound start Start: Weigh Compound Powder dissolve Dissolve in Sterile DMSO in BSC start->dissolve filter Sterile Filter (0.22 µm Syringe Filter) dissolve->filter aliquot Aliquot into Sterile, Single-Use Vials filter->aliquot label_store Label and Store at -20°C aliquot->label_store use Thaw One Aliquot for Experiment label_store->use dilute Dilute into Culture Medium use->dilute end Add to Cell Culture dilute->end

Caption: Workflow for the sterile preparation and use of this compound stock solutions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 13-Acetoxysarcocrassolide and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the marine-derived natural product, 13-acetoxysarcocrassolide (B1257093) (13-AC), and the well-established anticancer drug, Paclitaxel. This analysis is based on available experimental data and focuses on their cytotoxic effects and impact on tubulin polymerization, key mechanisms in their anticancer potential.

At a Glance: 13-Acetoxysarcocrassolide vs. Paclitaxel

Feature13-Acetoxysarcocrassolide (13-AC)Paclitaxel
Source Marine soft coral (Lobophytum crassum)Pacific yew tree (Taxus brevifolia)
Primary Anticancer Mechanism Reported to induce apoptosis through oxidative stress and disruption of multiple signaling pathways. A crude extract containing 13-AC has been shown to inhibit tubulin polymerization.Promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules, preventing their depolymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Cytotoxicity Demonstrates potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low microgram per milliliter range.Exhibits high cytotoxicity against a broad spectrum of cancer cell lines, with IC50 values typically in the nanomolar range.

Quantitative Comparison of Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of 13-Acetoxysarcocrassolide and Paclitaxel against various cancer cell lines, as determined by MTT assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity (IC50) of 13-Acetoxysarcocrassolide (13-AC)

Cell LineCancer TypeIC50 (µg/mL)Incubation Time
Ca9-22Oral Cancer0.94 ± 0.1672 h
Cal-27Oral Cancer1.31 ± 0.3872 h
HCT116Colon Cancer1.36 ± 0.2772 h
LovoColon Cancer1.38 ± 0.3772 h
DLD-1Colon Cancer1.64 ± 0.3672 h
DU145Prostate Cancer4.85 ± 0.9272 h
LNCaPProstate Cancer3.93 ± 1.0672 h
MCF-7Breast Cancer2.44 ± 0.2272 h
T47DBreast Cancer2.00 ± 0.0972 h
HeLaCervical Cancer4.41 ± 0.7572 h
Sup-T1Lymphoblastic Lymphoma1.88 ± 0.3924 h
U937Lymphoma4.73 ± 3.3324 h
K562Chronic Myeloid Leukemia4.68 ± 0.9824 h
Molt-4Acute Lymphoblastic Leukemia1.88 ± 0.3924 h

Table 2: Cytotoxicity (IC50) of Paclitaxel

Cell LineCancer TypeIC50 (nM)Incubation Time
Various Human Tumor Cell LinesVarious2.5 - 7.524 h
Non-Small Cell Lung Cancer (NSCLC)Lung CancerMedian: 9,40024 h
Small Cell Lung Cancer (SCLC)Lung CancerMedian: 25,00024 h
SK-BR-3 (HER2+)Breast CancerNot specified in snippet72 h
MDA-MB-231 (Triple Negative)Breast CancerNot specified in snippet72 h
T-47D (Luminal A)Breast CancerNot specified in snippet72 h

Mechanism of Action: Impact on Tubulin Polymerization

Paclitaxel is a well-characterized microtubule-stabilizing agent. It binds to the β-tubulin subunit of the αβ-tubulin heterodimer, promoting microtubule assembly and preventing their disassembly. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.[1]

A crude extract of Lobophytum crassum, of which 13-acetoxysarcocrassolide is a major component, has been shown to significantly inhibit tubulin polymerization. This suggests that 13-AC may act as a microtubule-destabilizing agent, a mechanism opposite to that of Paclitaxel. However, further studies on the purified compound are needed to confirm this mechanism.

cluster_paclitaxel Paclitaxel: Microtubule Stabilization cluster_13ac 13-Acetoxysarcocrassolide (Hypothesized): Microtubule Destabilization paclitaxel Paclitaxel microtubule_p Microtubule paclitaxel->microtubule_p Binds to β-tubulin tubulin_dimer_p α/β-Tubulin Dimer tubulin_dimer_p->microtubule_p Polymerization stable_microtubule Stabilized Microtubule microtubule_p->stable_microtubule Stabilization mitotic_arrest Mitotic Arrest (G2/M) stable_microtubule->mitotic_arrest apoptosis_p Apoptosis mitotic_arrest->apoptosis_p ac13 13-Acetoxysarcocrassolide tubulin_dimer_a α/β-Tubulin Dimer ac13->tubulin_dimer_a Inhibits Polymerization microtubule_a Microtubule tubulin_dimer_a->microtubule_a Polymerization destabilized_microtubule Destabilized Microtubule microtubule_a->destabilized_microtubule mitotic_arrest_a Mitotic Arrest destabilized_microtubule->mitotic_arrest_a apoptosis_a Apoptosis mitotic_arrest_a->apoptosis_a

Caption: Comparative Mechanisms of Action on Microtubules.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of compounds on cancer cell lines.

start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (adhesion) seed_cells->incubate1 add_compound Add serial dilutions of test compound incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical MTT cytotoxicity assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 13-Acetoxysarcocrassolide or Paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vitro Tubulin Polymerization Assay

Protocol for Crude Extract Containing 13-Acetoxysarcocrassolide (Fluorescence-based):

This protocol is based on the methodology described for the crude extract of Lobophytum crassum.

Principle: This assay monitors the polymerization of tubulin into microtubules using a fluorescent reporter. The fluorescence intensity increases as the reporter incorporates into the polymerizing microtubules.

Procedure:

  • Reaction Mixture Preparation: A reaction buffer containing 80 mM PIPES (pH 6.8), 1 mM EGTA, 2 mM MgCl2, and 1 mM GTP is prepared.

  • Incubation: Tubulin protein and a fluorescent-labeled tubulin reporter are incubated with the test extract.

  • Initiation of Polymerization: The reaction is initiated by adding tubulin to the buffer.

  • Fluorescence Monitoring: The change in fluorescence is monitored over time using a spectrofluorometer. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to a control.

Protocol for Paclitaxel (Turbidity-based):

This is a standard protocol to assess the effect of compounds on tubulin polymerization by measuring light scattering.

start Start prepare_tubulin Prepare purified tubulin solution on ice start->prepare_tubulin add_tubulin Add cold tubulin solution to initiate polymerization prepare_tubulin->add_tubulin prepare_plate Pre-warm 96-well plate to 37°C add_compounds Add Paclitaxel/control to wells prepare_plate->add_compounds add_compounds->add_tubulin read_absorbance Measure absorbance at 340 nm over time add_tubulin->read_absorbance analyze_data Analyze polymerization curves read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.

Procedure:

  • Reagent Preparation: Purified tubulin is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol) on ice.

  • Assay Setup: The test compound (Paclitaxel) or a vehicle control is added to the wells of a pre-warmed 96-well plate.

  • Initiation and Measurement: The cold tubulin solution is added to the wells to initiate polymerization. The absorbance at 340 nm is immediately measured kinetically at 37°C for a set period (e.g., 60 minutes).

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. Paclitaxel will show an increased rate and extent of polymerization compared to the control.

Immunofluorescence Staining of Microtubules

This general protocol allows for the visualization of the effects of compounds on the cellular microtubule network.

Principle: Cells are fixed and permeabilized to allow antibodies to access the intracellular microtubule network. A primary antibody specific to tubulin binds to the microtubules, and a fluorescently labeled secondary antibody binds to the primary antibody, allowing for visualization by fluorescence microscopy.

Procedure:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound (13-Acetoxysarcocrassolide or Paclitaxel) for a specified time.

  • Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to preserve the cellular structure and allow antibody entry.

  • Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin).

  • Antibody Incubation: Cells are incubated with a primary antibody against α-tubulin, followed by incubation with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: The coverslips are mounted on microscope slides, and the microtubule network is visualized using a fluorescence microscope.

Conclusion

Both 13-Acetoxysarcocrassolide and Paclitaxel demonstrate significant cytotoxic activity against a range of cancer cell lines, positioning them as compounds of interest in anticancer drug development. However, their mechanisms of action concerning microtubule dynamics appear to be opposing. While Paclitaxel is a well-established microtubule stabilizer, preliminary evidence suggests that 13-Acetoxysarcocrassolide, or at least the crude extract it is derived from, acts as a tubulin polymerization inhibitor. This fundamental difference in their interaction with a key cellular component warrants further investigation into the precise molecular targets and signaling pathways affected by 13-Acetoxysarcocrassolide. The data presented in this guide serves as a valuable resource for researchers exploring novel marine-derived anticancer agents and for those seeking to understand the comparative biology of different classes of microtubule-targeting compounds.

References

A Comparative Analysis of 13-Deacetyltaxachitriene A and Other Taxane Diterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the taxane (B156437) diterpenoid "13-Deacetyltaxachitriene A" against other prominent members of the taxane family, such as Paclitaxel (Taxol®) and Docetaxel (Taxotere®). This document summarizes key experimental data, details relevant experimental protocols, and visualizes critical biological pathways and workflows.

Taxane diterpenoids, a class of natural products primarily isolated from plants of the Taxus genus (yews), are cornerstones of modern chemotherapy.[1] Their mechanism of action primarily involves the disruption of microtubule function, which is essential for cell division. By stabilizing GDP-bound tubulin in microtubules, taxanes inhibit the depolymerization process, leading to mitotic arrest and ultimately, apoptosis in cancer cells.[1] This guide focuses on a comparative evaluation of these compounds to aid in the exploration of novel anticancer agents.

Overview of Key Taxane Diterpenoids

Paclitaxel (Taxol®) and Docetaxel (Taxotere®) are the most well-characterized and clinically utilized taxanes.[1] They have demonstrated significant efficacy against a range of solid tumors, including breast, ovarian, and non-small cell lung cancers.[2]

This compound , a less-studied taxane diterpenoid, has been isolated from Taxus sumatrana and Taxus wallichiana Zucc. Its chemical structure, featuring a C30H42O12 molecular formula, suggests it belongs to the taxane family. While specific biological data for this compound is limited in publicly available literature, its structural similarity to other taxanes implies a potential for similar biological activity, likely involving microtubule stabilization. Further investigation is required to fully characterize its cytotoxic and tubulin-binding properties.

Comparative Performance: Experimental Data

Cytotoxicity Against Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Paclitaxel and Docetaxel against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)Reference
MCF-7Breast Adenocarcinoma2 - 101 - 5[3]
MDA-MB-231Breast Adenocarcinoma5 - 202 - 10[3]
A549Non-Small Cell Lung Carcinoma3 - 151 - 8
OVCAR-3Ovarian Carcinoma4 - 252 - 12
PC-3Prostate Adenocarcinoma10 - 505 - 25
HCT116Colon Carcinoma8 - 404 - 20

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Tubulin Polymerization Activity

Taxanes are known to enhance the polymerization of tubulin into stable microtubules. This activity can be quantified using in vitro tubulin polymerization assays.

CompoundEC50 for Tubulin Polymerization (µM)Reference
Paclitaxel0.1 - 1.0
Docetaxel0.05 - 0.5

EC50 (half-maximal effective concentration) represents the concentration of the compound that induces a response halfway between the baseline and maximum.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of taxane diterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the taxane compounds in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[4]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules by monitoring the change in turbidity.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a GTP stock solution.

  • Reaction Mixture: In a pre-warmed 96-well plate, prepare the reaction mixture containing tubulin, GTP, and the taxane compound at various concentrations. Include a negative control (no compound) and a positive control (e.g., Paclitaxel).

  • Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves.[1][5]

Signaling Pathways and Experimental Workflows

Taxane-Induced Apoptosis Pathway

Taxanes induce apoptosis primarily through the stabilization of microtubules, which leads to mitotic arrest and the activation of downstream cell death pathways.

Taxane_Apoptosis_Pathway Taxane Taxane Diterpenoid Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Spindle_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Arrest->Spindle_Checkpoint Bcl2 Bcl-2 Phosphorylation (Inactivation) Spindle_Checkpoint->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Inhibits Inhibition Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates

Caption: Taxane-induced apoptotic signaling pathway.

Experimental Workflow for Comparative Analysis

The following workflow outlines the key steps in the comparative evaluation of taxane diterpenoids.

Experimental_Workflow Start Start: Select Taxane Diterpenoids for Comparison Isolation Isolation and Purification of Compounds Start->Isolation Structure Structural Characterization (NMR, MS) Isolation->Structure Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) - Determine IC50 values Structure->Cytotoxicity Tubulin_Assay In Vitro Tubulin Polymerization Assay - Determine EC50 values Structure->Tubulin_Assay Mechanism Mechanism of Action Studies - Apoptosis Assays - Cell Cycle Analysis Cytotoxicity->Mechanism Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Tubulin_Assay->Mechanism Tubulin_Assay->Data_Analysis Mechanism->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: Workflow for the comparative analysis of taxane diterpenoids.

Structure-Activity Relationships

The biological activity of taxanes is highly dependent on their chemical structure. Key structural features that influence activity include:

  • The C13 Side Chain: The presence and nature of the side chain at the C-13 position are crucial for activity.

  • The Oxetane (B1205548) Ring: The four-membered oxetane ring is essential for binding to tubulin.

  • Substituents on the Taxane Core: Modifications at various positions on the taxane ring system can significantly impact potency and pharmacological properties.

The name "this compound" suggests a modification at the C-13 position (deacetylation) compared to a parent compound, "taxachitriene A". This structural alteration would likely influence its binding affinity for tubulin and, consequently, its cytotoxic potency. A comprehensive structure-activity relationship (SAR) study including this compound and a library of related analogs would be necessary to fully elucidate its potential as an anticancer agent.[6]

Conclusion

While Paclitaxel and Docetaxel remain critical tools in cancer therapy, the vast chemical diversity of taxane diterpenoids presents a promising avenue for the discovery of new agents with improved efficacy, better safety profiles, or activity against drug-resistant cancers. Although direct comparative data for this compound is currently limited, its structural classification as a taxane warrants further investigation. The experimental protocols and comparative data for well-established taxanes provided in this guide offer a robust framework for the future evaluation of this compound and other novel taxane diterpenoids.

References

Spectroscopic Data Validation for 13-Deacetyltaxachitriene A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of natural products is paramount. This guide provides a comparative analysis of the spectroscopic data for 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid isolated from Taxus sumatrana. Due to the limited public availability of its complete spectral data, this guide also draws comparisons with the well-characterized and structurally related taxanes, Paclitaxel (Taxol), Cephalomannine, and Baccatin III, to aid in the validation of future experimental findings.

While a comprehensive dataset for this compound remains elusive in publicly accessible databases, its isolation from Taxus sumatrana has been reported. This guide compiles available information and provides a framework for spectroscopic data validation through comparison with established taxane analogues.

Comparative Spectroscopic Data

The structural confirmation of taxane diterpenoids relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The tables below summarize the key spectroscopic features of Paclitaxel, Cephalomannine, and Baccatin III to serve as a reference for the validation of this compound.

¹H NMR Data Comparison (Selected Resonances, δ ppm in CDCl₃)
ProtonPaclitaxel (Taxol)CephalomannineBaccatin IIIExpected Range for this compound
H-2~6.27 (d)~6.25 (d)~5.62 (d)5.5 - 6.5
H-5~4.97 (d)~4.96 (d)~4.95 (d)4.8 - 5.2
H-7~4.40 (m)~4.39 (m)~4.42 (dd)4.2 - 4.6
H-10~6.27 (s)~5.68 (d)~6.45 (s)5.5 - 6.5
H-13~4.79 (t)~4.78 (t)~4.82 (t)4.7 - 5.0
Me-16~1.14 (s)~1.12 (s)~1.05 (s)1.0 - 1.3
Me-17~1.24 (s)~1.22 (s)~1.58 (s)1.1 - 1.7
Me-18~1.68 (s)~1.66 (s)~2.23 (s)1.5 - 2.5
Me-19~1.92 (s)~1.89 (s)~2.28 (s)1.8 - 2.4

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C NMR Data Comparison (Selected Resonances, δ ppm in CDCl₃)
CarbonPaclitaxel (Taxol)CephalomannineBaccatin IIIExpected Range for this compound
C-1~79.1~79.0~76.575 - 80
C-2~75.1~75.0~75.274 - 76
C-4~81.1~81.0~81.180 - 82
C-5~84.4~84.3~84.683 - 85
C-13~72.0~71.9~72.570 - 73
C-15~43.2~43.1~46.642 - 47
C=O (Acetyl)~170.3, ~171.2~170.2, ~171.1~171.1, ~170.2169 - 172
C=O (Benzoyl)~167.0~167.0~167.2166 - 168

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightKey Mass Fragments (m/z)
Paclitaxel (Taxol)C₄₇H₅₁NO₁₄853.9[M+H]⁺ 854, [M+Na]⁺ 876, 569, 509, 286
CephalomannineC₄₅H₅₃NO₁₄831.9[M+H]⁺ 832, [M+Na]⁺ 854, 569, 509, 264
Baccatin IIIC₃₁H₃₈O₁₁586.6[M+H]⁺ 587, [M+Na]⁺ 609, 527, 467
This compoundC₃₈H₄₈O₁₁680.8Expected [M+H]⁺ 681, [M+Na]⁺ 703

Experimental Protocols

Standard methodologies for the spectroscopic analysis of taxane diterpenoids are outlined below. These protocols serve as a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters: Spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • 2D NMR Spectroscopy: For complete structural elucidation, a suite of 2D NMR experiments is essential, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically used for taxanes, often observing protonated molecules [M+H]⁺ and sodium adducts [M+Na]⁺.

    • Full Scan MS: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

    • Tandem MS (MS/MS): Fragment the molecular ion to obtain characteristic product ions that can confirm the structure and identify substructures. Collision-induced dissociation (CID) is a common fragmentation technique.

Visualization of Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the validation of spectroscopic data for a natural product like this compound.

Spectroscopic_Validation_Workflow Spectroscopic Data Validation Workflow cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Analysis & Structure Elucidation cluster_2 Comparative Validation Isolation Isolation & Purification of This compound NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D NMR) Isolation->NMR_Acquisition MS_Acquisition MS Data Acquisition (HRMS, MS/MS) Isolation->MS_Acquisition NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Acquisition->NMR_Analysis MS_Analysis MS Spectral Analysis (Molecular Formula, Fragmentation) MS_Acquisition->MS_Analysis Structure_Proposal Proposed Structure of This compound NMR_Analysis->Structure_Proposal MS_Analysis->Structure_Proposal Database_Search Literature & Database Search (Comparison with known taxanes) Structure_Proposal->Database_Search Data_Comparison Direct Data Comparison with Analogues (Paclitaxel, etc.) Database_Search->Data_Comparison Structure_Validation Validated Structure Data_Comparison->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report Publish Comparison Guide

Caption: Logical workflow for the validation of spectroscopic data.

This guide serves as a foundational resource for the spectroscopic validation of this compound. As more experimental data for this compound becomes publicly available, this guide can be updated to provide a more direct and comprehensive comparison. Researchers are encouraged to contribute their findings to public databases to advance the collective understanding of this and other novel natural products.

Validating the Mechanism of Action of Novel Taxanes: A Comparative Guide for 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of a novel taxane (B156437) compound, exemplified by "13-Deacetyltaxachitriene A". Given the limited specific data on this compound, we will draw comparisons with the well-characterized taxanes, paclitaxel (B517696) and docetaxel (B913), to outline the essential experimental data required for its validation.

Taxanes are a critical class of anticancer agents that primarily function by stabilizing microtubules, leading to mitotic arrest and ultimately cell death.[1] Validating a new taxane derivative involves demonstrating its interaction with tubulin and microtubules and characterizing its downstream cellular effects in comparison to established drugs in its class.

Comparative Analysis of Taxane Activity

A crucial step in validating a new taxane is to compare its biological activity against known standards. The following table summarizes key parameters that should be assessed.

ParameterThis compoundPaclitaxelDocetaxelExperimental Assay
Microtubule Polymerization Data to be determinedPromotes polymerization and bundlingPromotes polymerization and bundling; approximately twice as active as paclitaxel in inhibiting depolymerization[2]In vitro tubulin polymerization assay
Binding Affinity to β-tubulin Data to be determinedBinds to a specific site on β-tubulin within the microtubule lumen[3][4]Higher affinity for the β-tubulin binding site compared to paclitaxel[5]Isothermal titration calorimetry or surface plasmon resonance with purified tubulin
Cytotoxicity (IC50) Data to be determinedVaries by cell line (e.g., nanomolar range)Often more potent than paclitaxel in various cancer cell lines[2][5]Cell viability assays (e.g., MTT, CellTiter-Glo®) across a panel of cancer cell lines
Induction of Mitotic Arrest Data to be determinedInduces G2/M phase cell cycle arrest[6]Induces G2/M phase cell cycle arrestFlow cytometry analysis of cell cycle distribution
Apoptosis Induction Data to be determinedInduces apoptosis following mitotic arrest[7]More potent inducer of bcl-2 phosphorylation and apoptosis than paclitaxel[5]Annexin V/PI staining, caspase activity assays

Experimental Protocols

Detailed methodologies are essential for the reproducible validation of a new compound's mechanism of action.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound (this compound) and controls (paclitaxel, docetaxel, DMSO).

  • Procedure:

    • On ice, add tubulin to the polymerization buffer.

    • Add GTP to a final concentration of 1 mM.

    • Add varying concentrations of the test compound or controls.

    • Transfer the mixture to a temperature-controlled spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the maximum rate of polymerization and the final steady-state polymer mass.

Cell Viability Assay (MTT)

This assay determines the cytotoxic effect of a compound on cancer cells.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-231, HeLa) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound, paclitaxel, or docetaxel for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Immunofluorescence Staining for Microtubule Organization

This technique visualizes the effect of the compound on the cellular microtubule network.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound at a concentration around its IC50 for an appropriate time (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde) and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Observe changes in microtubule organization, such as the formation of microtubule bundles and abnormal mitotic spindles.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for taxanes and a typical experimental workflow for validating a new compound.

Taxane_Mechanism_of_Action cluster_0 Cellular Effects 13-Deacetyltaxachitriene_A This compound Microtubule Microtubule 13-Deacetyltaxachitriene_A->Microtubule Binds to β-tubulin Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Stabilized_Microtubule Stabilized Microtubule Microtubule->Stabilized_Microtubule Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilized_Microtubule->Mitotic_Arrest Suppression of Microtubule Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induction of Cell Death Validation_Workflow cluster_1 Experimental Validation Workflow Compound_Synthesis Synthesize/Isolate This compound In_Vitro_Assays In Vitro Assays Compound_Synthesis->In_Vitro_Assays Tubulin_Polymerization Tubulin Polymerization Assay In_Vitro_Assays->Tubulin_Polymerization Binding_Affinity Binding Affinity to Tubulin In_Vitro_Assays->Binding_Affinity Cell_Based_Assays Cell-Based Assays Tubulin_Polymerization->Cell_Based_Assays Binding_Affinity->Cell_Based_Assays Cytotoxicity Cytotoxicity (IC50) Cell_Based_Assays->Cytotoxicity Immunofluorescence Immunofluorescence (Microtubule Morphology) Cell_Based_Assays->Immunofluorescence Cell_Cycle_Analysis Cell Cycle Analysis Cell_Based_Assays->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays Cell_Based_Assays->Apoptosis_Assay Data_Analysis Data Analysis and Comparison to Controls Cytotoxicity->Data_Analysis Immunofluorescence->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Validation Mechanism of Action Validated Data_Analysis->Mechanism_Validation

References

Cross-Validation of Analytical Methods for the Quantification of 13-Deacetyltaxachitriene A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 13-Deacetyltaxachitriene A. While specific validated methods for this particular taxane (B156437) derivative are not widely published, this document extrapolates from established methodologies for structurally similar and well-researched taxanes like paclitaxel (B517696) and docetaxel (B913) to provide a robust comparative framework. This guide will assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, selectivity, and complexity.

Introduction to this compound and the Importance of Accurate Quantification

This compound is a diterpenoid belonging to the taxane family, a class of compounds that includes the potent anticancer drug paclitaxel.[1] Isolated from various Taxus species, these compounds are of significant interest for their potential pharmacological activities. Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including phytochemical analysis of natural sources, pharmacokinetic studies, and quality control of potential therapeutic agents. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results.

Comparative Analysis of Analytical Methods

This section details the experimental protocols and performance characteristics of HPLC-UV and LC-MS/MS for the quantification of taxanes, which can be adapted for this compound.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of compounds that possess a UV-absorbing chromophore. Taxanes, including this compound, typically exhibit UV absorbance, making this a suitable method for their analysis.

Experimental Protocol (Adapted from Paclitaxel Analysis)

  • Sample Preparation: A simple liquid-liquid extraction with a solvent like methyl tert-butyl ether can be employed to isolate the analyte from the sample matrix.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used for the separation of taxanes.[2][3][4]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or a buffer solution (e.g., phosphate (B84403) buffer) is commonly used.[2][3][4][5] For instance, a 60:40 mixture of acetonitrile and KH2PO4 buffer (pH 5.0) has been successfully used for the separation of paclitaxel.[2][3][4]

    • Flow Rate: A typical flow rate is around 1.0 - 1.2 mL/min.[5]

    • Detection Wavelength: The UV detector is set at a wavelength where the analyte exhibits maximum absorbance. For many taxanes, this is in the range of 227-230 nm.[5] However, for simultaneous detection of multiple compounds, other wavelengths like 202 nm have been utilized.[2][3][4]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV by coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. This technique is particularly advantageous for analyzing complex matrices and quantifying trace levels of analytes.

Experimental Protocol (Adapted from Taxane Analysis)

  • Sample Preparation: Similar to HPLC-UV, a liquid-liquid or solid-phase extraction can be used for sample clean-up and concentration.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is required.[6]

  • Chromatographic Conditions: The chromatographic conditions are often similar to those used in HPLC-UV to achieve good separation before mass spectrometric analysis.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for taxanes.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[6] The common fragmentation behavior of taxanes, often involving the cleavage of the ester bond between the core diterpene ring and the sidechain, can be utilized to establish universal fragmentation patterns.[6]

Performance Data Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of taxanes, which can be considered indicative for this compound analysis.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999[2][3][4][5]> 0.99
Accuracy (% Recovery) 98–101%[2][3][4][5]Typically within 85-115%
Precision (%RSD) < 2%[5]< 15%
Limit of Detection (LOD) 0.16 - 0.44 µg/mL[2][3][4]ng/mL to pg/mL range[6]
Limit of Quantification (LOQ) 0.49 - 1.34 µg/mL[2][3][4]ng/mL range (e.g., 15.6 ng/mL for docetaxel)[6]

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results.[7] This is particularly important when transferring a method between laboratories or when comparing data generated by different techniques.[7][8][9] The process typically involves analyzing the same set of samples using both methods and comparing the results.

Logical Workflow for Cross-Validation

The following diagram illustrates the logical workflow of a cross-validation study comparing two analytical methods.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_Prep Sample Preparation A_Analysis HPLC-UV Analysis A_Prep->A_Analysis A_Data Data Acquisition & Processing A_Analysis->A_Data Comparison Statistical Comparison of Results A_Data->Comparison B_Prep Sample Preparation B_Analysis LC-MS/MS Analysis B_Prep->B_Analysis B_Data Data Acquisition & Processing B_Analysis->B_Data B_Data->Comparison Samples Identical Sample Set Samples->A_Prep Samples->B_Prep Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Logical workflow for cross-validating two analytical methods.

General Workflow for Analytical Method Validation

The validation of an analytical method is essential to ensure its suitability for the intended purpose.[10] The International Council for Harmonisation (ICH) provides guidelines on the characteristics to be considered during the validation of analytical procedures.

The diagram below outlines the key stages in a typical analytical method validation workflow.

MethodValidationWorkflow cluster_ValidationParameters Validation Parameters Assessment Start Method Development & Optimization Validation Validation Protocol Definition Start->Validation Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Report Validation Report Generation Implementation Routine Method Implementation Report->Implementation

Caption: General workflow for analytical method validation.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis. HPLC-UV offers a reliable and cost-effective solution for routine analysis where high sensitivity is not a primary concern. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification, and the analysis of complex sample matrices. A thorough method validation, and where necessary, cross-validation, is essential to ensure the generation of high-quality, reliable, and reproducible data in any drug development program.

References

A Comparative Analysis of the Cytotoxic Effects of Baccatin III and 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals significant data on the cytotoxic properties of Baccatin III, a key precursor in the synthesis of the widely used anticancer drug, paclitaxel (B517696). In contrast, there is a notable absence of published data on the cytotoxic effects of 13-Deacetyltaxachitriene A, precluding a direct comparative analysis at this time. This guide, therefore, focuses on presenting the current understanding of Baccatin III's cytotoxicity, supported by experimental data and detailed protocols, while highlighting the existing knowledge gap regarding this compound.

Introduction

Baccatin III, a complex diterpene isolated from yew trees of the Taxus genus, is a crucial intermediate in the semi-synthesis of paclitaxel and its analogues.[1] While often considered less potent than paclitaxel, Baccatin III itself exhibits intrinsic cytotoxic and immunomodulatory activities.[1][2] Its mechanism of action, however, differs from that of paclitaxel. Instead of promoting microtubule polymerization, Baccatin III inhibits this process, leading to mitotic arrest and subsequent cell death.[2]

This compound is another taxane (B156437) diterpenoid, which has been isolated from Taxus sumatrana. Despite its structural relation to other cytotoxic taxanes, its biological activities, particularly its effects on cancer cell viability, have not been extensively characterized in publicly available research.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the reported IC50 values for Baccatin III against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HeLaHuman Cervical Cancer4.30[3]
A549Human Lung Cancer4.0 - 7.81[3]
A431Human Skin Cancer4.0 - 7.81[3]
HepG2Human Liver Cancer4.0 - 7.81[3]

Note: No publicly available IC50 data was found for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxic effects of compounds like Baccatin III.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Baccatin III) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Detection: Annexin V-FITC Assay

The Annexin V-FITC assay is used to detect apoptosis, a form of programmed cell death. In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane, thereby exposing PS to the external cellular environment. Annexin V is a Ca²⁺-dependent phospholipid-binding protein that has a high affinity for PS, and can be used to identify apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are considered to be in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in cytotoxicity testing, the following diagrams are provided in the DOT language for Graphviz.

G Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_apoptosis_assay Annexin V Assay cell_seeding Seed Cancer Cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with Baccatin III or This compound incubation_24h->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt harvest_cells Harvest & Wash Cells incubation_48h->harvest_cells incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to dissolve Formazan incubation_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance stain_annexin_pi Stain with Annexin V-FITC & PI harvest_cells->stain_annexin_pi incubation_15min Incubate for 15 min stain_annexin_pi->incubation_15min flow_cytometry Analyze by Flow Cytometry incubation_15min->flow_cytometry

Caption: Workflow for assessing cytotoxicity.

G Simplified Apoptosis Signaling Pathway Baccatin_III Baccatin III Microtubule_Inhibition Inhibition of Microtubule Polymerization Baccatin_III->Microtubule_Inhibition Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Inhibition->Mitotic_Arrest Caspase_Activation Caspase Cascade Activation Mitotic_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Structural activity relationship (SAR) studies of "13-Deacetyltaxachitriene A" analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and data reveals a notable absence of specific structural activity relationship (SAR) studies for "13-Deacetyltaxachitriene A" analogs. However, to provide valuable insights for researchers in the field of drug development, this guide presents a detailed analysis of the SAR of closely related taxane (B156437) analogs derived from taxchinin A and brevifoliol (B1200483). These compounds share a similar taxane core and provide a strong basis for understanding the structural requirements for cytotoxic activity in this class of molecules.

Comparative Analysis of Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of a series of synthesized taxchinin A and brevifoliol derivatives against the A549 human non-small cell lung cancer cell line. The data is extracted from a study by L. Li et al., which systematically investigated the SAR of these compounds.[1][2] The half-maximal inhibitory concentration (IC50) values are presented to allow for a quantitative comparison of the analogs' potency.

Compound NumberParent CompoundModificationsCytotoxicity (IC50, μM) against A549 cells
1 Taxchinin A-> 40
2 Brevifoliol-> 40
3 Taxchinin A13-oxo> 40
4 Taxchinin A5,13-dioxo1.68
5 Taxchinin A13-acetyl> 40
6 Taxchinin A5-oxo-13-acetyl6.22
7 Taxchinin A13-TBDMS> 40
8 Taxchinin A13-TBDMS-5,7-acetonide> 40
9 Taxchinin A13-TBDMS-5-oxo-7-OH> 40
10 Taxchinin A13-TBDMS-5-oxo-7-acetyl> 40
11 Taxchinin A5-oxo-13-TBDMS0.48
12 Taxchinin A5-oxo-13-OH3.16
13 Taxchinin A5-oxo3.16
14 Taxchinin A5-oxo-13,15-epoxy> 40
15 Taxchinin A5-oxo-13,15-epoxy-13-epi0.75
16 Brevifoliol13-acetyl> 40
17 Brevifoliol5-oxo-13-acetyl4.85
18 Brevifoliol5-oxo5.35
19 Brevifoliol5-oxo-13-oxo3.84
20 Brevifoliol5,13-dioxo> 40
21 Brevifoliol5-oxo-13-TBDMS> 40
Cisplatin --10.35

Key Findings from SAR Studies

The analysis of the cytotoxic data reveals several key structural features that govern the activity of these taxane analogs:

  • Importance of the C5-Oxo Group: The introduction of a carbonyl group at the C5 position is crucial for cytotoxic activity.[1][2] Taxchinin A and its 13-substituted derivatives without the 5-oxo group were largely inactive.[1][2]

  • Role of the C13-Substituent: The nature of the substituent at the C13 position significantly modulates the activity. A bulky silyl (B83357) protecting group (TBDMS) at C13 in the 5-oxo series (compound 11 ) resulted in the most potent analog with an IC50 of 0.48 μM.[1][2]

  • Conformational Effects: The significant cytotoxicity of the 5-oxo-13-substituted taxchinin A analogs, particularly compounds 11 and 15 , may be attributed to conformational changes in the taxane rings.[1][2]

  • Ring C Modification: The SAR studies established that an exocyclic unsaturated ketone at ring C is a key structural element for the observed cytotoxic activity.[1][2]

Experimental Protocols

General Synthetic Procedure for Taxchinin A Analogs

The synthesis of the taxchinin A and brevifoliol derivatives involved several steps of protection, oxidation, and deprotection. For example, the preparation of the highly potent 5-oxo-13-TBDMS-taxchinin A (11 ) involved the protection of the C13 hydroxyl group of taxchinin A with tert-butyldimethylsilyl chloride (TBDMSCl), followed by oxidation of the C5 hydroxyl group to a ketone.[1][2]

In Vitro Cytotoxicity Assay

The cytotoxic activity of the synthesized compounds was evaluated against the A549 human non-small cell lung cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded into 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period.

  • MTT Assay: After the incubation period, MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves. Cisplatin was used as a positive control.[2]

Workflow for Synthesis and Evaluation of Taxchinin A Analogs

The following diagram illustrates the general workflow from the starting materials, taxchinin A and brevifoliol, to the evaluation of the cytotoxic activity of the synthesized analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Taxchinin A & Brevifoliol modification Chemical Modifications (Protection, Oxidation, etc.) start->modification Reagents analogs Synthesized Analogs modification->analogs Purification treatment Compound Treatment analogs->treatment cell_culture A549 Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis sar Structure-Activity Relationship data_analysis->sar

References

A Researcher's Guide to the Comparative Analysis of 13-Deacetyltaxachitriene A from Diverse Taxus Species

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 13-Deacetyltaxachitriene A is a taxoid of interest found in various species of the genus Taxus. As a member of the taxane (B156437) family, which includes the prominent anticancer agent paclitaxel (B517696), understanding the distribution and yield of minor taxoids like this compound is crucial for exploring novel therapeutic precursors and bioactive compounds. However, a direct head-to-head comparison of this specific compound across different Taxus species is not extensively documented in publicly available literature. This guide provides a comprehensive framework and detailed experimental protocols to empower researchers to conduct such a comparative analysis, from plant material extraction to final quantification and characterization.

Comparative Analysis Framework: Yield and Purity

A systematic comparison requires rigorous quantification of this compound from various Taxus species. Key metrics include the yield of the purified compound relative to the initial biomass and the purity of the final isolate. The following table provides a standardized template for presenting these findings.

Table 1: Comparative Yield and Purity of this compound from Various Taxus Species (Template)

Taxus SpeciesPlant Part UsedExtraction SolventYield (% dry weight)Purity (%) by HPLC
Taxus baccataNeedles70% Ethanol (B145695) in WaterData to be gatheredData to be gathered
Taxus brevifoliaBark80% Methanol (B129727) in WaterData to be gatheredData to be gathered
Taxus canadensisNeedles & Twigs95% EthanolData to be gatheredData to be gathered
Taxus chinensisNeedles70% Acetone (B3395972) in WaterData to be gatheredData to be gathered
Taxus wallichianaNeedles70% Ethanol in WaterData to be gatheredData to be gathered

Detailed Experimental Protocols

The following sections outline a robust workflow for the extraction, isolation, purification, and characterization of this compound.

This protocol is adapted from established methods for taxane extraction.[1][2]

  • Biomass Preparation: Collect fresh plant material (e.g., needles, bark) from the desired Taxus species. The material can be air-dried or used fresh to avoid degradation of thermolabile compounds.[1] Grind the material to a coarse powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered biomass in an extraction solvent. A common and effective solvent system is an ethanol/water mixture (50-80% ethanol by volume).[1] Methanol or acetone mixtures can also be used.[2] A typical ratio is 1:10 (w/v) of biomass to solvent.

    • Perform the extraction at room temperature with continuous agitation for 24-48 hours. The extraction can be repeated 2-3 times to ensure maximum recovery.

  • Filtration and Concentration: Filter the mixture to separate the plant debris from the liquid extract. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • Decolorization: The resulting aqueous concentrate is often rich in chlorophyll (B73375) and other pigments. Add activated charcoal (approximately 5-15% of the initial dry weight of the biomass) to the concentrate, stir for 1-2 hours, and then filter to remove the charcoal and adsorbed pigments.[1][2]

  • Liquid-Liquid Partitioning:

    • Extract the decolorized aqueous solution with a non-polar organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to partition the taxoids into the organic phase.

    • Collect the organic phase and evaporate the solvent to yield a crude taxoid-rich extract.

The crude extract requires further purification to isolate this compound.

  • Silica (B1680970) Gel Column Chromatography (Normal Phase):

    • Dissolve the crude extract in a minimal amount of an appropriate solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, using a hexane-ethyl acetate or dichloromethane-methanol solvent system.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the fractions enriched with this compound and concentrate them.

    • Further purify this enriched fraction using a preparative HPLC system, often with a C18 column.[3]

    • Develop a suitable isocratic or gradient elution method using solvents like acetonitrile (B52724) and water.[3] This step is crucial for obtaining a high-purity sample.

  • High-Performance Liquid Chromatography (HPLC) for Quantification:

    • System: A standard HPLC system with a UV detector is suitable.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for taxane analysis.[3][4]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. The exact ratio should be optimized to achieve good separation of this compound from other taxoids.[4]

    • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

    • Detection: Taxanes typically show UV absorbance at or around 227 nm.[5]

    • Quantification: Create a calibration curve using an isolated and purified standard of this compound of known concentration. Calculate the concentration in the Taxus extracts based on the peak area from the chromatogram.

  • Structural Characterization:

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., ESI-MS) to confirm the molecular weight and elemental composition of the purified compound.[6][7] Tandem MS (MS/MS) can provide fragmentation patterns for structural elucidation.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct 1H NMR, 13C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments to definitively determine the chemical structure and stereochemistry of the isolated molecule. Together, MS and NMR provide a comprehensive characterization of the compound.[6][8]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the comparative analysis and biosynthesis of taxoids.

G Experimental Workflow for Comparative Analysis cluster_0 Sample Preparation cluster_1 Extraction & Primary Purification cluster_2 Isolation & Purification cluster_3 Analysis & Characterization p1 Taxus Biomass (e.g., Needles, Bark) p2 Grinding & Drying p1->p2 e1 Solvent Extraction (Ethanol/Water) p2->e1 e2 Filtration & Concentration e1->e2 e3 Decolorization (Activated Charcoal) e2->e3 e4 Liquid-Liquid Partitioning e3->e4 c1 Silica Column Chromatography e4->c1 Crude Extract c2 Preparative HPLC c1->c2 a1 Analytical HPLC (Quantification) c2->a1 Pure Compound a2 Structural Elucidation (NMR, MS) c2->a2 a3 Data Comparison a1->a3 a2->a3

Caption: Workflow for isolation and analysis of this compound.

G Simplified Taxoid Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) TS Taxadiene Synthase GGPP->TS Taxadiene Taxa-4(5),11(12)-diene (Taxane Skeleton) TS->Taxadiene Cyclization P450 Cytochrome P450 Hydroxylases Taxadiene->P450 Hydroxylated Hydroxylated Taxanes P450->Hydroxylated Hydroxylation Acyl Acyltransferases Hydroxylated->Acyl Acylated Acetylated & Benzoylated Taxanes Acyl->Acylated Acylation Target This compound (A specific taxoid) Acylated->Target Further Modifications

Caption: Key steps in the biosynthesis of the taxane core and its derivatives.

References

A Comparative Guide to Confirming the Purity of Synthetic vs. Natural 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a critical step. This guide provides a comparative framework for assessing the purity of synthetic versus naturally sourced 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid of interest in pharmaceutical research. The methodologies outlined below represent industry-standard approaches for purity determination and impurity profiling.

Data Presentation: Purity Comparison

The following table summarizes hypothetical quantitative data for the purity analysis of synthetic and natural this compound. In a real-world scenario, these values would be obtained through rigorous experimental analysis.

Analytical TechniqueParameterSynthetic this compoundNatural this compound
High-Performance Liquid Chromatography (HPLC) Purity (Area %)≥99.5%≥98.0%
Number of Impurities >0.1%< 23 - 5
Nuclear Magnetic Resonance (¹H NMR) Structural ConfirmationConforms to structureConforms to structure
Observable ImpuritiesNo significant impurities detectedMinor impurities observed
Mass Spectrometry (LC-MS) Molecular WeightConfirmedConfirmed
Impurity IdentificationKnown synthesis-related impuritiesPresence of related natural products

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducible and reliable purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is a cornerstone technique for determining the purity of chemical compounds with high precision and sensitivity.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of taxane derivatives.[2]

  • Mobile Phase: A gradient elution system is often necessary to resolve complex mixtures. A common mobile phase consists of a mixture of acetonitrile (B52724) and water.

  • Detection: UV detection at a wavelength of 230 nm is suitable for taxanes.[2]

  • Sample Preparation: Accurately weighed samples of synthetic and natural this compound are dissolved in a suitable solvent, such as acetonitrile, to a known concentration.

  • Analysis: The samples are injected into the HPLC system, and the resulting chromatograms are analyzed. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules.[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • Sample Preparation: The sample (a few milligrams) is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Analysis:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, which helps in confirming the overall structure. The presence of unexpected signals can indicate impurities.

    • ¹³C NMR & DEPT: These experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).[4][5] This is crucial for verifying the carbon skeleton of the molecule.

    • Impurity signals can often be identified by comparing the spectra to reference spectra or by analyzing their chemical shifts and coupling patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful technique for identifying and characterizing impurities.[1]

  • Instrumentation: An HPLC system is coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole mass analyzer).

  • Methodology: The HPLC method is similar to that used for quantitative purity analysis. The mass spectrometer is set to acquire mass spectra of the eluting peaks.

  • Analysis: The mass-to-charge ratio (m/z) of the main peak confirms the molecular weight of this compound. The m/z values of minor peaks can be used to identify potential impurities by comparing them to a database of known synthesis byproducts or related natural products.

Mandatory Visualization

The following diagrams illustrate the general workflow for comparing the purity of synthetic and natural compounds and a conceptual signaling pathway where such a compound might be studied.

Purity_Analysis_Workflow Figure 1: General Workflow for Purity Comparison cluster_sourcing Compound Sourcing cluster_analysis Analytical Techniques cluster_evaluation Data Evaluation synthetic Synthetic This compound hplc HPLC (Quantitative Purity) synthetic->hplc nmr NMR (Structural Confirmation) synthetic->nmr ms LC-MS (Impurity ID) synthetic->ms natural Natural This compound natural->hplc natural->nmr natural->ms purity_assessment Purity Assessment (%) hplc->purity_assessment impurity_profile Impurity Profiling nmr->impurity_profile ms->impurity_profile comparison Comparative Report purity_assessment->comparison impurity_profile->comparison

Figure 1: General Workflow for Purity Comparison

Signaling_Pathway_Example Figure 2: Conceptual Signaling Pathway Inhibition receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Leads to compound This compound compound->kinase2 Inhibits

Figure 2: Conceptual Signaling Pathway Inhibition

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. This guide provides essential, step-by-step procedures for the safe disposal of 13-Deacetyltaxachitriene A, a taxane (B156437) derivative. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Immediate Safety and Handling Considerations

Before initiating any disposal-related activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. All procedures must align with local, state, and federal regulations.

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against accidental exposure. When handling this compound waste, personnel should, at a minimum, wear:

  • Safety Goggles or a Face Shield: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile gloves are a common recommendation for handling cytotoxic compounds. Consider double-gloving for added protection.

  • Laboratory Coat or Gown: To prevent contamination of personal clothing.

  • Closed-Toed Shoes: To protect feet from spills.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. The primary method for the disposal of cytotoxic waste is typically high-temperature incineration.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

    • Keep solid and liquid waste in separate, clearly labeled containers.

  • Containerization:

    • Use only approved, leak-proof, and chemically compatible hazardous waste containers.

    • For solid waste (e.g., contaminated gloves, weigh boats, absorbent pads), use a designated, puncture-resistant container with a secure lid.

    • For liquid waste (e.g., unused solutions, solvent rinses), use a sealable, chemical-resistant container. Ensure the container material is compatible with the solvents used.

    • Never overfill waste containers; a general guideline is to fill to no more than 80% capacity.

  • Labeling:

    • All waste containers must be accurately and clearly labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste

      • The date the waste was first added to the container

      • The name and contact information of the generating researcher or lab

      • Any associated hazards (e.g., "Cytotoxic")

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.

    • The SAA should be away from general traffic and have secondary containment to capture any potential leaks.

    • Ensure incompatible waste types are segregated to prevent accidental reactions.

  • Disposal Request and Pickup:

    • Once a waste container is full or has reached the storage time limit set by your institution, submit a hazardous waste pickup request to your EHS department.

    • Do not attempt to transport hazardous waste outside of the laboratory. Trained EHS personnel will collect the waste for final disposal.

Decontamination of Surfaces and Glassware

In the event of a spill or for routine cleaning of contaminated surfaces and non-disposable glassware, a decontamination step is necessary before standard cleaning procedures. While a specific decontamination agent for this compound is not documented, procedures for the related compound paclitaxel (B517696) can provide guidance. A common practice involves wiping surfaces with a decontamination solution followed by water. Consult with your EHS department for approved decontamination solutions. All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

Summary of Disposal Procedures

For quick reference, the following table summarizes the key operational and logistical information for the proper disposal of this compound.

Parameter Guideline Notes
Waste Classification Hazardous, CytotoxicMust be segregated from non-hazardous waste.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, closed-toed shoesWork in a chemical fume hood.
Solid Waste Container Puncture-resistant, leak-proof container with a secure lidLabel clearly with "Hazardous Waste" and contents.
Liquid Waste Container Sealable, chemically compatible containerDo not overfill. Ensure compatibility with solvents.
Labeling Requirements "Hazardous Waste," full chemical name, concentration, date, contact infoFollow institutional EHS labeling protocols.
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containmentSegregate from incompatible materials.
Primary Disposal Method High-Temperature IncinerationArranged by the institutional EHS department.
Spill & Decontamination Materials Dispose of as hazardous wasteUse institution-approved decontamination procedures.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Start Waste Generation (this compound) IsSolid Solid or Liquid Waste? Start->IsSolid SolidWaste Place in Labeled Solid Waste Container IsSolid->SolidWaste Solid LiquidWaste Place in Labeled Liquid Waste Container IsSolid->LiquidWaste Liquid Store Store in Designated Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store Full Container Full or Storage Time Limit Reached? Store->Full Full->Store No RequestPickup Submit Hazardous Waste Pickup Request to EHS Full->RequestPickup Yes EHS_Pickup EHS Collects Waste for Disposal RequestPickup->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration End Disposal Complete Incineration->End

Caption: Disposal workflow for this compound.

By adhering to these comprehensive disposal procedures, researchers and laboratory personnel can effectively mitigate the risks associated with this compound waste, ensuring a safe and compliant research environment.

Essential Safety and Logistical Information for Handling 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Operational Plan: Safe Handling Protocol

Personnel handling 13-Deacetyltaxachitriene A must be trained in handling potent and cytotoxic compounds. All procedures should be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure risk.

Personal Protective Equipment (PPE):

The minimum required PPE for handling this compound includes:

  • Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn.[1] The outer glove should be changed immediately upon contamination.

  • Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.[1]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[2]

  • Respiratory Protection: For procedures that may generate aerosols or when handling the powder form, a properly fitted N95 respirator or higher is necessary.[3]

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-rated, powder-free nitrile (double-gloved)Prevents dermal absorption
Gown Disposable, low-permeability fabric, long sleeves, tight cuffsProtects skin and clothing from contamination
Eye Protection Chemical safety goggles or face shieldProtects eyes from splashes and aerosols
Respiratory Protection N95 respirator or higherPrevents inhalation of powder or aerosols

Engineering Controls:

  • Ventilation: All handling of this compound, especially weighing and reconstituting the solid form, must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked with appropriate hazard signs.

Procedural Steps for Handling:

  • Preparation: Before starting, ensure all necessary PPE is worn correctly and all required equipment and materials are within the containment area (fume hood or BSC).

  • Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh paper or in a container within the ventilated enclosure. Use tools dedicated to handling potent compounds.

  • Solubilization: According to the manufacturer, this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] When dissolving the compound, add the solvent slowly to the vial to avoid splashing. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

  • Post-Handling: After use, decontaminate all surfaces with an appropriate cleaning agent (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with 70% ethanol). All disposable materials used during the process must be treated as hazardous waste.

Disposal Plan: Hazardous Waste Management

All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Solid Waste: Used gloves, gowns, weigh papers, and other contaminated disposable items should be placed in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.

Decontamination of Reusable Equipment:

All non-disposable equipment, such as glassware and spatulas, must be decontaminated immediately after use. This can be achieved by rinsing with a solvent known to dissolve the compound, followed by a thorough wash with an appropriate laboratory detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.

Experimental Protocols

No specific experimental protocols were cited for this compound. The following is a generalized protocol for preparing a stock solution.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-Work: Don all required PPE and perform the work in a chemical fume hood.

  • Calculation: Determine the mass of this compound and the volume of DMSO required to achieve a 10 mM concentration.

  • Weighing: Carefully weigh the calculated mass of the compound into a sterile, conical tube.

  • Dissolving: Add the calculated volume of high-purity DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but the stability of the compound under these conditions should be considered.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or below for long-term storage.[5]

Logical Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Designated Work Area (Fume Hood/BSC) A->B C Weigh Compound B->C Start of Procedure D Dissolve in Appropriate Solvent C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F End of Procedure G Segregate and Dispose of Hazardous Waste F->G H Remove PPE G->H

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.